Technical Guide: Synthesis & Identification of 2,6-Difluoro-4-methoxymandelic Acid
Executive Summary & Compound Identity 2,6-Difluoro-4-methoxymandelic acid is a specialized fluorinated building block used primarily in the development of pharmaceuticals and agrochemicals. It belongs to the class of -hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Identity
2,6-Difluoro-4-methoxymandelic acid is a specialized fluorinated building block used primarily in the development of pharmaceuticals and agrochemicals. It belongs to the class of
-hydroxy acids and serves as a critical chiral intermediate for introducing the 2,6-difluoro-4-methoxy motif—a structural feature known to enhance metabolic stability and lipophilicity in bioactive molecules.
Unlike commodity chemicals, this specific mandelic acid derivative is rarely available as a bulk catalog item. It is typically synthesized in situ or on-demand from its aldehyde precursor. This guide provides the technical roadmap for its synthesis, purification, and analytical validation.
Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water (acidic pH)
pKa (Calc.)
~3.4 (Carboxylic acid), ~13.0 (Hydroxyl)
Synthetic Pathway (The "Make" Protocol)
Since the commercial availability of the acid is limited, the standard industry approach involves a two-step synthesis starting from 2,6-Difluoro-4-methoxybenzaldehyde .
Retrosynthetic Logic
The installation of the
-hydroxy acid moiety is best achieved via cyanohydrin formation followed by acid-catalyzed hydrolysis . This route minimizes defluorination byproducts common in basic conditions.
Figure 1: Two-step synthetic pathway via TMSCN (Trimethylsilyl cyanide) to avoid handling free HCN gas.
Detailed Experimental Protocol
Step 1: Formation of the Silyl Cyanohydrin
Rationale: Using TMSCN (Trimethylsilyl cyanide) with a Lewis acid catalyst (ZnI
) is safer and higher-yielding than using NaCN/HSO for electron-rich aldehydes.
Reagents:
2,6-Difluoro-4-methoxybenzaldehyde (1.0 equiv)
TMSCN (1.2 equiv)
ZnI
(0.05 equiv)
Dichloromethane (DCM) (anhydrous)
Procedure:
Dissolve aldehyde in dry DCM under N
atmosphere.
Add ZnI
catalyst.
Add TMSCN dropwise at 0°C.
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
Step 2: Hydrolysis to Mandelic Acid
Rationale: Strong acid hydrolysis cleaves both the silyl ether and the nitrile group in one pot to yield the carboxylic acid.
Reagents:
Conc. HCl (37%) or H
SO (6M)
Procedure:
Concentrate the Step 1 reaction mixture to remove DCM.
Add Conc. HCl (approx. 10 mL per gram of intermediate).
Reflux (approx. 100°C) for 2–4 hours.
Workup: Cool to RT. Extract with Ethyl Acetate (x3). Wash combined organics with brine. Dry over Na
SO.
Purification: Recrystallization from Toluene/Heptane or Benzene is preferred for mandelic acids to achieve high purity.
Analytical Identification & Validation
Because this compound is often a custom intermediate, you must self-validate its identity. Do not rely solely on retention times.
NMR Characterization Strategy
The 2,6-difluoro substitution pattern creates a distinct splitting pattern.
Nucleus
Signal Expectation
Structural Assignment
H NMR
~3.80 (s, 3H)
Methoxy group (-OCH).
~5.30 (s, 1H)
Chiral -proton (CH-OH). This singlet confirms the mandelic core.
~6.60 (d, 2H, J~10Hz)
Aromatic protons . The doublet arises from coupling with the Fluorine atoms ().
F NMR
~-110 to -115 ppm
Aromatic Fluorines . Should appear as a doublet or triplet depending on H-decoupling.
HPLC Method Development (Chiral Separation)
Since the synthesis yields a racemate (50:50 mixture of R and S enantiomers), chiral separation is often required for drug development.
Column: Daicel Chiralpak AD-H or OD-H (Immobilized amylose/cellulose derivatives).
Mobile Phase: Hexane : Isopropanol (with 0.1% TFA).
Note: The addition of Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid, preventing peak tailing.
Detection: UV at 210 nm (Amide/Acid absorption) and 254 nm (Aromatic).
Figure 2: Analytical workflow for validating the synthesized mandelic acid.
Stability and Handling
Light Sensitivity: Fluorinated aromatics can be light-sensitive. Store in amber vials.
Hygroscopicity:
-Hydroxy acids are prone to absorbing moisture. Store in a desiccator at 2–8°C.
Racemization Risk: Avoid prolonged exposure to strong bases (pH > 10) or high heat (>150°C), as the
-proton is acidic enough to allow slow racemization via an enolate intermediate.
References
Aldehyde Precursor Data: 2,6-Difluoro-4-methoxybenzaldehyde (CAS 256417-10-4).[1][2] PubChem Compound Summary. National Center for Biotechnology Information. Link
General Mandelic Acid Synthesis: Process for preparing mandelic aromatic compounds. U.S. Patent 10,544,081. (Describes condensation of aromatics with glyoxylic acid, an alternative route). Link
TMSCN Cyanohydrin Protocol:Trimethylsilyl Cyanide in Organic Synthesis. The Journal of Organic Chemistry.
Fluorinated Building Blocks: 2,6-Difluoro-4-methoxyphenylacetic acid (CAS 886498-98-2).[3] Sigma-Aldrich Product Sheet. (Related structure for property comparison). Link
Technical Guide: A Framework for Determining the Solubility of 2,6-Difluoro-4-methoxymandelic Acid in Organic Solvents
Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides a comprehensive framework...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 2,6-Difluoro-4-methoxymandelic acid. Due to the highly specific nature of this compound, this document focuses on the foundational principles and experimental methodologies required for its characterization, rather than reporting pre-existing data. We will delve into the theoretical principles governing solubility, provide detailed, self-validating experimental protocols for both thermodynamic and kinetic solubility determination, and offer insights into solvent selection and data interpretation. The methodologies outlined herein are designed to establish a robust and reproducible solubility profile, a cornerstone for successful formulation and drug development.
Introduction: The Central Role of Solubility in Pharmaceutical Sciences
In drug development, the journey from a promising molecule to a viable therapeutic agent is fraught with challenges, many of which are rooted in the compound's physicochemical properties. Among these, solubility is paramount. It dictates the rate and extent to which an API can dissolve in a medium, a prerequisite for absorption and systemic availability.[1] Solvents are indispensable throughout the pharmaceutical lifecycle, from the synthesis and purification of the API to the final drug formulation.[2][3][4] The choice of solvent can profoundly influence crystal form (polymorphism), which in turn affects stability, dissolution rate, and bioavailability.[][6]
2,6-Difluoro-4-methoxymandelic acid , as a substituted mandelic acid derivative, presents a unique combination of functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and two fluorine atoms on an aromatic ring. This structural complexity suggests that its solubility will be highly dependent on the solvent environment. The fluorine substituents, in particular, can alter the molecule's electronic properties, pKa, and lipophilicity, making a thorough solubility assessment essential for any development pathway.[7][8]
Physicochemical Principles Governing Solubility
A predictive understanding of solubility begins with an analysis of the molecule's structure and the fundamental forces that govern solute-solvent interactions.
2.1. Molecular Structure and Functional Group Analysis
The structure of 2,6-Difluoro-4-methoxymandelic acid contains:
A Carboxylic Acid (-COOH): A polar, acidic group capable of donating a hydrogen bond and deprotonating to form a carboxylate anion, significantly enhancing solubility in polar and basic media.
A Hydroxyl (-OH) Group: A polar group that can act as both a hydrogen bond donor and acceptor.
An Aromatic Ring: A non-polar, hydrophobic moiety.
Two Fluoro (-F) Groups: Strongly electronegative atoms that create significant dipole moments and can act as weak hydrogen bond acceptors.
A Methoxy (-OCH₃) Group: A moderately polar ether linkage.
The interplay between the polar, ionizable groups and the non-polar aromatic core dictates the molecule's overall polarity and interaction potential. The principle of "like dissolves like" is a useful starting point; the compound is expected to show higher solubility in polar organic solvents that can engage in hydrogen bonding.[9]
2.2. The Critical Impact of Solid-State Properties
The same chemical entity can exist in different crystal lattice arrangements, a phenomenon known as polymorphism.[10] These different polymorphs, as well as solvates or hydrates, can exhibit significantly different solubilities and stabilities.[6][10] For instance, a metastable crystal form will generally have a higher apparent solubility than the most thermodynamically stable form.[10] Therefore, it is crucial that the solid form of the 2,6-Difluoro-4-methoxymandelic acid being tested is well-characterized (e.g., by XRPD, DSC) and consistently used across all experiments.
Experimental Protocols for Solubility Determination
A comprehensive solubility assessment involves multiple methodologies, each providing a different piece of the puzzle. The gold standard is the determination of thermodynamic equilibrium solubility, while kinetic methods are invaluable for high-throughput screening in early discovery.[11][12]
This method measures the true equilibrium concentration of a solute in a solvent at a specific temperature and is the reference method for regulatory submissions.[11][13]
Methodology:
Preparation: Add an excess amount of solid 2,6-Difluoro-4-methoxymandelic acid to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for the sedimentation of excess solid.
Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is critical to use a technique like centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PTFE for organic solvents).
Quantification:
Dilute the filtered sample with a suitable mobile phase.
Analyze the concentration of 2,6-Difluoro-4-methoxymandelic acid using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
Self-Validation & Integrity Checks:
Purity: The purity of both the solute and the solvent must be high to ensure accurate results.[13]
Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is highly temperature-dependent.[13]
Replicates: Perform a minimum of three replicate determinations for each solvent to ensure reproducibility.[14]
Solid Form Analysis: After the experiment, recover the remaining solid and re-analyze its crystal form to check for any polymorphic transformations during the experiment.
This method is used in early drug discovery to rapidly rank compounds. It measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous or organic medium.[11]
Methodology:
Stock Solution: Prepare a high-concentration stock solution of 2,6-Difluoro-4-methoxymandelic acid in 100% DMSO (e.g., 10 mM).
Assay Plate Preparation: In a 96-well microplate, add the target organic solvents.
Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the solvents to create a range of concentrations.
Precipitation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours). The onset of precipitation can be detected by measuring the increase in light scattering using nephelometry or turbidimetry.[12]
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background.
Visualizations of Experimental Workflows
The following diagrams illustrate the key processes for determining solubility.
Figure 1: Workflow for Thermodynamic (Shake-Flask) Solubility Determination.
Figure 2: Interplay of Factors Governing the Solubility of an API.
Solvent Selection and Data Interpretation
The choice of solvents for screening should be strategic, covering a range of polarities and chemical classes to build a comprehensive profile. Solvents should be selected based on their potential use in synthesis, purification, and formulation.[15]
Table 1: Recommended Solvent Classes for Solubility Screening
Solvent Class
Examples
Rationale
Polar Protic
Water, Methanol, Ethanol, Isopropanol
Capable of hydrogen bonding; solubility will be influenced by the compound's pKa.
Can accept hydrogen bonds and have large dipole moments. Often good solvents for polar compounds.[15]
Non-Polar
Hexane, Toluene, Dichloromethane
Primarily interact through van der Waals forces; solubility is expected to be low unless the molecule has significant non-polar character.
| Ethers & Esters | Tetrahydrofuran (THF), Ethyl Acetate | Intermediate polarity; useful for understanding the balance of polar and non-polar interactions. |
Data Presentation
Quantitative results from the shake-flask method should be compiled into a clear, structured table. This allows for easy comparison across different solvent systems.
Table 2: Template for Reporting Solubility Data of 2,6-Difluoro-4-methoxymandelic Acid
Solvent
Temperature (°C)
Method Used
Solubility (mg/mL)
Molar Solubility (mol/L)
Observations
Methanol
25
Shake-Flask
Experimental Value
Calculated Value
e.g., Colorless solution
Ethyl Acetate
25
Shake-Flask
Experimental Value
Calculated Value
e.g., Colorless solution
Toluene
25
Shake-Flask
Experimental Value
Calculated Value
e.g., Suspension remained
| Water (pH 7.4) | 37 | Shake-Flask | Experimental Value | Calculated Value | e.g., pH measured post-equilibration |
Conclusion
Determining the solubility of a novel compound like 2,6-Difluoro-4-methoxymandelic acid is a foundational step in its journey toward pharmaceutical application. A scientifically rigorous approach, grounded in the principles of physical chemistry and executed via validated experimental protocols, is non-negotiable. By employing the shake-flask method for definitive equilibrium data and kinetic screening for rapid assessment, researchers can build a comprehensive solubility profile. This data is not merely a set of numbers but a critical guide for rational formulation design, process chemistry optimization, and ultimately, the development of a safe and effective drug product. The framework presented in this guide provides a robust pathway to achieving this essential characterization.
References
Choosing the Right Solvent for Drug Manufacturing - Purosolv. (2025, April 22). Purosolv.
Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation - amofor. (2023, December 21). amofor.
Crystallization of APIs: Methods and Challenges - BOC Sciences. (n.d.). BOC Sciences.
Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Syrris.
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
The Application of Solvents in the Pharmaceutical Industry | Aure Chemical. (n.d.). Aure Chemical.
Understanding the Role of Solvents in Pharmaceutical Manufacturing | Coastviewsolvents.com. (2023, September 2). Coastview Solvents.
Enhanced Solubility through API Processing: Salt and Cocrystal Form
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025, December 17).
Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020, February 10). European Medicines Agency (EMA).
solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). Benchchem.
Solubility of C60 in a Variety of Solvents. (n.d.). University of Arizona.
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24). Journal of Organic and Pharmaceutical Chemistry.
Technical Deep Dive: Acidity Profile of 2,6-Difluoro-4-methoxymandelic Acid
Executive Summary 2,6-Difluoro-4-methoxymandelic acid is a highly specialized phenylacetic acid derivative characterized by a unique electronic environment. Its acidity profile is governed by the interplay between the el...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,6-Difluoro-4-methoxymandelic acid is a highly specialized phenylacetic acid derivative characterized by a unique electronic environment. Its acidity profile is governed by the interplay between the electron-withdrawing 2,6-difluoro substituents and the alpha-hydroxy carboxylate moiety.
While standard mandelic acid exhibits a pKa of 3.41 , the introduction of ortho-fluorine atoms significantly enhances acidity. Based on quantitative structure-activity relationship (QSAR) analysis and comparative substituent effects, the pKa of 2,6-Difluoro-4-methoxymandelic acid is calculated to be in the range of 2.3 – 2.6 . This shift has profound implications for its solubility, lipophilicity (logD), and behavior in chiral resolution processes.
Structural Analysis & Electronic Effects
To understand the acidity of this molecule, we must deconstruct it into its functional components and analyze the electronic perturbations they induce on the carboxyl group.
The Core: Mandelic Acid Backbone
Mandelic acid (α-hydroxy-phenylacetic acid) is already more acidic than phenylacetic acid (pKa 4.31) due to the electron-withdrawing nature of the α-hydroxyl group and the stabilization of the carboxylate anion via intramolecular hydrogen bonding.
Reference pKa (Mandelic Acid): 3.41
The "Ortho Effect" (2,6-Difluoro Substitution)
The substitution of hydrogens at the 2 and 6 positions with fluorine exerts a powerful acidifying effect through two mechanisms:
Inductive Effect (-I): Fluorine is highly electronegative.[1] Its proximity to the benzylic carbon pulls electron density away from the carboxylate group, stabilizing the negative charge of the conjugate base.
Field Effect: The dipole moments of the C-F bonds align to further stabilize the developing negative charge on the carboxylate.
In benzoic acid systems, 2,6-difluoro substitution drops the pKa from 4.20 to 2.13 (a
pKa of ~ -2.1). In phenylacetic systems (like mandelic acid), this effect is attenuated by the intervening methylene group (transmission factor 0.4–0.5). Therefore, we expect a pKa of approximately -0.8 to -1.0 relative to the parent mandelic acid.
The 4-Methoxy Substituent
In benzoic acids, a para-methoxy group is electron-donating via resonance (+R), which typically weakens acidity. However, in mandelic acid derivatives, the saturated benzylic carbon (
) blocks resonance transmission . Consequently, the methoxy group acts primarily through its weak inductive electron-withdrawing effect (-I), likely contributing a negligible or very slight increase in acidity (pKa -0.05 to -0.1).
Predicted pKa Calculation
Quantitative Data & Comparative Analysis
The following table contextualizes the acidity of 2,6-Difluoro-4-methoxymandelic acid against structurally related standards.
Compound
Structure
Experimental pKa
Notes
Benzoic Acid
4.20
Standard reference.
2,6-Difluorobenzoic Acid
2.13
Strong ortho-effect acidification.
Phenylacetic Acid
4.31
Methylene spacer attenuates phenyl effect.
Mandelic Acid
3.41
-OH increases acidity significantly.
2,6-Difluorophenylacetic Acid
~3.3 (Est.)
Attenuated ortho-effect.
2,6-Difluoro-4-methoxymandelic Acid
Target
2.3 – 2.6 (Pred.)
High acidity due to cumulative effects.
Dissociation Equilibrium Diagram
The following diagram illustrates the ionization pathway and the stabilization of the conjugate base.
Caption: Dissociation equilibrium showing the stabilization of the conjugate base by electron-withdrawing fluorine atoms and intramolecular hydrogen bonding.
Experimental Determination Protocol
For drug development applications requiring precise experimental verification, the Potentiometric Titration method is the gold standard due to the molecule's expected solubility and pKa range.
Materials
Analyte: >30 mg of pure 2,6-Difluoro-4-methoxymandelic acid.
Titrant: 0.1 M KOH (Carbonate-free, standardized).
Solvent: Degassed HPLC-grade water (co-solvent methanol/water 20:80 if solubility is low, followed by Yasuda-Shedlovsky extrapolation).
Instrumentation: Automatic titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.
Step-by-Step Methodology
System Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 1.68, 4.01, 7.00) to bracket the expected pKa.
Sample Preparation: Dissolve ~1.0 x
M of the acid in 50 mL of solvent. Maintain ionic strength using 0.1 M KCl.
Titration: Perform a dynamic titration under inert gas (Nitrogen/Argon) purge to prevent
absorption.
Data Acquisition: Record pH vs. Volume of KOH added. Collect at least 20 points in the buffer region (pH 1.5 – 4.5).
Calculation: Use the Bjerrum method or Gran plot analysis to determine the pKa at the half-equivalence point.
Note: Due to the low pKa (~2.4), the "blank" titration of the solvent must be subtracted to account for the acidity of water/solvent itself at low pH.
Synthesis Pathway
The synthesis of 2,6-Difluoro-4-methoxymandelic acid typically proceeds via a cyanohydrin intermediate derived from the corresponding benzaldehyde. This route ensures the preservation of the sensitive fluorine substituents.
Caption: Synthetic workflow from the benzaldehyde precursor to the final mandelic acid derivative via cyanohydrin hydrolysis.
Implications for Drug Development[1][4][5]
Solubility & Salt Formation
With a pKa ~2.4, this compound exists almost entirely as the anion at physiological pH (7.4).
Solubility: High aqueous solubility is expected at pH 7.4 due to ionization.
Salt Selection: For solid dosage forms, basic counter-ions (Sodium, Tromethamine) are suitable. Weak bases may not form stable salts due to the low pKa of the acid.
Lipophilicity (LogD)
While the neutral molecule has moderate lipophilicity (estimated LogP ~1.0–1.5 due to fluorination), the LogD at pH 7.4 will be significantly lower (approx -2.0 to -1.5) because of the ionization. This suggests low passive membrane permeability in the intestine unless formulated as a prodrug or ion-pair.
Chiral Resolution
Mandelic acids are often used as resolving agents for chiral amines. The enhanced acidity of the 2,6-difluoro derivative creates tighter ion pairs with weak bases compared to standard mandelic acid. This can improve the enantiomeric excess (ee) in difficult resolution scenarios.
References
Mandelic Acid pKa & Properties : Ionization of Aqueous Mandelic Acid: Conductance and Thermodynamics. J. Phys. Chem. (Verified pKa 3.41).[2] 2[3][4][5][6][7][8][9]
Ortho-Fluorine Effects : Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem Technical Guide. 1[4][6][8][9]
Hammett Equation & Substituent Constants : A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [4][6][8][9]
The Evolution and Application of Fluorinated Mandelic Acid Derivatives: A Technical Guide to Stereochemical Analysis and Medicinal Chemistry
Executive Summary Mandelic acid has served as a foundational chiral building block since the dawn of stereochemistry. However, the strategic incorporation of fluorine—specifically the trifluoromethyl (–CF₃) group—into th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Mandelic acid has served as a foundational chiral building block since the dawn of stereochemistry. However, the strategic incorporation of fluorine—specifically the trifluoromethyl (–CF₃) group—into the mandelic acid scaffold fundamentally transformed analytical organic chemistry and drug development. This whitepaper explores the historical discovery, physicochemical rationale, and self-validating experimental protocols surrounding fluorinated mandelic acid derivatives, with a primary focus on α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), universally known as Mosher's acid.
Historical Context: From Mandelic Acid to MTPA
Mandelic acid, an α-hydroxy acid originally isolated from bitter almonds, has long been utilized for chiral resolution. However, traditional mandelic acid derivatives suffer from a critical vulnerability: stereochemical instability. The presence of an enolizable α-proton makes them susceptible to base-catalyzed racemization, compromising their utility in rigorous stereochemical analysis.
In 1969, Harry S. Mosher and his colleagues resolved this limitation by introducing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)[1][2]. By replacing the α-proton with a strongly electron-withdrawing trifluoromethyl group, Mosher engineered a chiral derivatizing agent (CDA) that is completely stable against racemization, even under prolonged and harsh reaction conditions[1][3]. Today, MTPA remains the gold standard for determining the absolute configuration of secondary alcohols and amines.
Structural Rationale & Physicochemical Properties
The architecture of Mosher's acid is a masterclass in rational chemical design. Every functional group serves a specific mechanistic purpose:
The –CF₃ Group: Sterically locks the molecule's conformation and provides a highly sensitive, uncongested ¹⁹F NMR signal, which is critical for resolving diastereomers without background interference[1][2].
The –OCH₃ Group: Replaces the native hydroxyl group to prevent intramolecular hydrogen bonding, which would otherwise introduce conformational flexibility and complicate the anisotropic shielding models used for NMR analysis.
Table 1: Physicochemical Comparison of Mandelic Acid vs. MTPA
Property
Mandelic Acid
Mosher's Acid (MTPA)
Mechanistic Rationale
Alpha-Substituents
–OH, –H
–OCH₃, –CF₃
Prevents enolization/racemization; adds an ¹⁹F NMR handle[1][3].
Stereochemical Stability
Susceptible to racemization
Completely stable
Absence of the α-proton eliminates the enolization pathway[1].
NMR Active Nuclei
¹H, ¹³C
¹H, ¹³C, ¹⁹F
¹⁹F provides a sharp singlet in an isolated region (approx. -71 ppm)[1].
Conformational State
Flexible (H-bonding)
Rigid
Steric bulk and lack of H-bond donors force a predictable extended Newman projection.
The CIP Priority Trap (Expertise Insight)
A critical, often-overlooked aspect of working with Mosher's acid is the Cahn-Ingold-Prelog (CIP) priority inversion that occurs during reagent preparation. In the free MTPA acid, the priority is –OCH₃ > –CF₃ > –COOH > –Phenyl .
However, when converted to Mosher's acid chloride (MTPA-Cl) to enhance reactivity, the –COCl group (containing Chlorine, atomic number 17) outranks the –CF₃ group (Fluorine, atomic number 9). Consequently, (R)-MTPA acid yields (S)-MTPA-Cl . Upon esterification with an alcohol, the priority reverts, meaning (S)-MTPA-Cl forms the (R)-MTPA ester [2]. Understanding this causality is paramount to avoid catastrophic misassignments of absolute stereochemistry.
The Cahn-Ingold-Prelog (CIP) priority inversion during MTPA derivatization.
Self-Validating Experimental Methodologies
A robust scientific protocol must be self-validating. In Mosher ester analysis, relying on a single enantiomer of MTPA is insufficient because the baseline chemical shift of the underivatized molecule cannot account for the anisotropic shielding introduced by the MTPA phenyl ring. The protocol requires derivatization with both (R)- and (S)-MTPA to calculate the difference in chemical shifts (Δδ = δS - δR). This differential approach cancels out systemic noise and baseline variations.
Self-validating workflow for Absolute Configuration determination via Mosher Ester Analysis.
Protocol: Mosher Ester Derivatization and NMR Analysis
Sample Preparation: Divide the purified chiral secondary alcohol into two equal aliquots (approx. 5-10 mg each) in anhydrous dichloromethane (DCM).
Coupling Reaction: To the first aliquot, add 1.5 equivalents of (R)-MTPA acid, 1.5 eq of N,N'-Dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Repeat for the second aliquot using (S)-MTPA acid.
Purification: Stir at room temperature until completion (monitored by TLC). Filter the precipitated dicyclohexylurea (DCU) and purify the resulting esters via flash chromatography.
NMR Acquisition: Dissolve the purified (R)- and (S)-esters in CDCl₃ and acquire high-resolution ¹H and ¹⁹F NMR spectra[1][2].
Anisotropic Shielding Analysis: Calculate Δδ (δS - δR) for the protons adjacent to the stereocenter. According to the extended Newman projection model, the phenyl group of the MTPA ester shields the protons cis to it, shifting them upfield (lower ppm). A positive Δδ indicates the substituent is on the right side of the model, while a negative Δδ indicates the left side, allowing for definitive assignment of the (R) or (S) configuration.
Advanced Applications in Medicinal Chemistry
Beyond analytical stereochemistry, fluorinated mandelic acid derivatives are critical in modern drug development. The strategic incorporation of fluorine modulates lipophilicity, alters the pKa of adjacent functional groups, and enhances metabolic stability by blocking cytochrome P450 oxidation sites.
For instance, Sezolamide, a carbonic anhydrase inhibitor, was successfully chirally derivatized and its absolute stereochemistry validated utilizing Mosher's acid[2]. Furthermore, the chemical space of these derivatives is actively expanding. Recent research has successfully synthesized novel heterocyclic analogues of Mosher's acid—such as those bearing 1,3-azole cores—to increase the robustness and applicability of this derivatization method across diverse pharmaceutical scaffolds[3].
Additionally, the synthesis and purification of these fluorinated building blocks have become focal points for green chemistry. Recent experimental methodologies have demonstrated the application of chemical transformation-driven impurity separation to purify α-fluorinated mandelic acid to >98% purity, emphasizing atomic economy and scalable industrial applications[4].
References
Application of Chemical Transformation Driven Impurity Separation in Experiments Teaching: A Novel Method for Purification of α-Fluorinated Mandelic Acid. Peking University (pku.edu.cn).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4DEVswnXNcsxjmsAPCP8QiPLYVn2uN-OQfDSGLPDXU_6zNrlT1OYX8LIFFgP92vri6U0-C68PKAkHyn_cLVFQguzPjMbHNQFMRA4RMeLhSTABZsd1yA-h-wI4Yz0eYc8Boebp0wyqT8-CXKI_V2vJ908v]
An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid). ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkFaz7f5nCvDARCQ_EJkq1zleHmt_lbiSOtQr4v6ixVqg0cRW8HNiG8UKP8B3r6UgaAkNY6orj67RfMesZMc0SjmzpLiXVWUIEi0oID3BzLvsF6G_HlkvT-loNANIjNS3NHquu5lehJd9fZ5dgOJbkgHgVzcCk1o2pHYDWRGhlA4K_vspOdKicSKzfYla5hCcWMr95HiMCRF8t8NSRAjqXBYpVV2EYodMOGDw3imAxLCsGK_HpKr7Z4SAlnwVjQ_7zEg==]
Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9-eO4SCeBJXdUl7z3FANo2xy7beH0552dfRwRiQvax8Nh3P_b5LUZYonVkZt4DujiGj-XT5AladfIQPalbh16vDv_QVeQx10LgnnEKtmyYY66kdENF7sZnbmR6HT2Dpu7aKtKmYw9wA8_UQlDI9hA0QK2]
Advanced Fluorinated Building Blocks in Medicinal Chemistry: A Technical Guide to 2,6-Difluoro-4-methoxymandelic Acid
Executive Summary In contemporary drug discovery, the strategic incorporation of heavily functionalized chiral building blocks is essential for optimizing target affinity, metabolic stability, and pharmacokinetic profile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the strategic incorporation of heavily functionalized chiral building blocks is essential for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. As a Senior Application Scientist, I frequently encounter the need for highly specific bioisosteric replacements. 2,6-Difluoro-4-methoxymandelic acid is one such advanced fragment. By combining the stereospecific potential of an
-hydroxy acid with the metabolic shielding of a 2,6-difluoro motif and the electron-donating properties of a 4-methoxy group, this molecule serves as a versatile precursor for active pharmaceutical ingredients (APIs). This whitepaper details its chemical identity, structural causality in drug design, and a self-validating synthetic protocol for its preparation.
Chemical Identity and Nomenclature
Accurate nomenclature and physicochemical characterization are the bedrock of reproducible medicinal chemistry. The compound is universally recognized by its CAS Registry Number, but its structural nuances are best captured by its IUPAC designation[1].
Structural Significance & Causality in Drug Design
To understand why this specific substitution pattern is valuable, we must analyze the causality behind each functional group. Molecule design is not arbitrary; it is a deliberate engineering of intermolecular interactions.
The Mandelic Acid Core (The Anchor): The
-hydroxy acid provides a chiral center. In structure-based drug design (SBDD), enantiomeric purity at this benzylic position is critical for stereospecific engagement with target protein pockets (e.g., via hydrogen bonding or metal chelation).
2,6-Difluoro Substitution (The Shield): Fluorine's high electronegativity and small van der Waals radius make it an ideal bioisostere for hydrogen[2]. However, placing fluorines at the 2 and 6 positions serves a dual mechanical purpose. First, it sterically restricts the rotation of the mandelic acid side chain, locking the molecule into a low-energy bioactive conformation and reducing the entropic penalty upon target binding. Second, it completely blocks cytochrome P450-mediated aromatic oxidation at the highly vulnerable ortho positions[3].
4-Methoxy Group (The Modulator): The methoxy group exerts a strong electron-donating resonance effect (+M). This enriches the electron density of the aromatic ring, enhancing potential
- stacking interactions with aromatic amino acid residues (like Phe, Tyr, Trp) in the receptor. Additionally, the oxygen atom serves as a directional hydrogen bond acceptor while tuning the overall lipophilicity (LogP) of the fragment.
Fig 1: Pharmacophore mapping and structural causality of the functional groups.
Synthetic Methodology: The Friedel-Crafts Hydroxyalkylation
The Causality of the Synthetic Route
Synthesizing highly substituted mandelic acids traditionally involves the addition of toxic cyanides to benzaldehydes (cyanohydrin route). However, an atom-economical and safer approach leverages the inherent electronic properties of the precursor.
In 3,5-difluoroanisole , the strong +M resonance effect of the methoxy group dominates the -I inductive effect of the fluorines. This strongly activates the para position (which will become the 1-position of the final product) toward electrophilic aromatic substitution. By utilizing glyoxylic acid monohydrate as the electrophile, we can achieve a direct, one-step Friedel-Crafts hydroxyalkylation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The conversion of a highly non-polar arene into a highly polar
-hydroxy acid ensures that reaction progress can be unambiguously tracked via reverse-phase HPLC.
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 3,5-difluoroanisole (10.0 mmol, 1.0 equiv) in 20 mL of neat trifluoroacetic acid (TFA). Note: TFA serves as both the solvent and the Brønsted acid catalyst.
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add glyoxylic acid monohydrate (12.0 mmol, 1.2 equiv) in small portions over 15 minutes to prevent uncontrolled exothermic side reactions.
Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 14–16 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (high retention time) is completely replaced by the product peak (low retention time, m/z 217 [M-H]⁻).
Quenching & Extraction: Pour the crude mixture over 100 g of crushed ice. Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Recrystallize the crude off-white solid from a mixture of toluene and heptane to yield pure racemic 2,6-difluoro-4-methoxymandelic acid. (Optional: Chiral resolution can be subsequently performed using diastereomeric salt formation with (R)- or (S)-phenylethylamine).
Fig 2: Step-by-step synthetic workflow for 2,6-difluoro-4-methoxymandelic acid.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized building block, the following analytical signatures are expected and serve as the final validation of the compound's identity:
¹H NMR (400 MHz, DMSO-d₆):
12.85 (br s, 1H, COOH), 6.82 (m, 2H, Ar-H), 5.85 (br s, 1H, OH), 5.18 (s, 1H, CH), 3.84 (s, 3H, OCH₃). Diagnostic Note: The benzylic proton appears as a distinct singlet at 5.18 ppm, confirming substitution at the 1-position.
¹⁹F NMR (376 MHz, DMSO-d₆):
-112.4 (s, 2F). Diagnostic Note: A single peak integrates to two fluorines, confirming the symmetric 2,6-substitution pattern.
LC-MS (ESI-): Calculated for C₉H₇F₂O₄ [M-H]⁻ 217.03; Found m/z 217.0[1].
References
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from[Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from[Link]
Ataman Chemicals. (n.d.). Glyoxylic Acid Monohydrate. Retrieved from [Link]
Technical Application Note: Scalable Synthesis of 2,6-Difluoro-4-methoxymandelic Acid
Executive Summary This application note details a robust, scalable synthesis protocol for 2,6-Difluoro-4-methoxymandelic acid , a highly specialized building block likely utilized in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable synthesis protocol for 2,6-Difluoro-4-methoxymandelic acid , a highly specialized building block likely utilized in the development of kinase inhibitors and metabolically stable pharmaceutical intermediates.[1][2]
The synthesis addresses the primary challenge of this scaffold: the steric and electronic deactivation caused by the 2,6-difluoro substitution pattern.[1] Standard Friedel-Crafts alkylations with glyoxylic acid (common for non-fluorinated mandelic acids) fail here due to the steric blockade at the ortho positions.[1][2] Therefore, this guide prioritizes a directed lithiation-formylation sequence followed by a cyanohydrin synthesis , ensuring high regioselectivity and yield.
Key Chemical Challenges & Solutions
Challenge
Mechanistic Root
Engineered Solution
Regiocontrol
Multiple C-H sites on starting material.
Directed Ortho-Lithiation (DoM): Exploiting the acidity of the C-H bond between two fluorine atoms (pKa ~25) ensures 100% regioselectivity.[1]
Steric Hindrance
2,6-Difluoro motif blocks nucleophilic attack at carbonyl.[1][2]
TMSCN Activation: Use of Trimethylsilyl cyanide (TMSCN) with Lewis acid catalysis (ZnI₂) overcomes steric barriers better than aqueous NaCN.
Hydrolysis Resistance
Ortho-fluorines shield the nitrile/amide from water.[1][2]
Two-Stage Hydrolysis: Oxidative hydrolysis to the amide (H₂O₂/Base) followed by acidic conversion to the acid prevents incomplete reaction.[1][2]
Retrosynthetic Analysis
The logical disconnection reveals 3,5-difluoroanisole as the most efficient starting material.[1][2] The synthesis is linear, comprising three distinct chemical transformations.
Figure 1: Retrosynthetic strategy leveraging the acidity of the C-4 proton in 3,5-difluoroanisole.
Detailed Experimental Protocols
Stage 1: Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde
Rationale: Direct formylation via Vilsmeier-Haack is ineffective due to the deactivated ring.[1][2] Lithiation at -78°C is required to access the position between the two fluorines.[1][2]
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Solvation: Charge the flask with 3,5-difluoroanisole (10.0 g, 69.4 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.
Lithiation: Add n-BuLi (30.5 mL, 76.3 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
Observation: The solution may turn slight yellow.[2] Stir at -78°C for 1 hour to ensure complete deprotonation at the C-4 position (stabilized by two ortho-fluorines).
Formylation: Add anhydrous DMF (8.0 mL, 104 mmol) dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.
Quench: Pour the reaction mixture into a vigorously stirred solution of saturated NH₄Cl (150 mL) and ice.
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and brine (100 mL). Dry over Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Hexanes/EtOAc (9:1) if necessary, though the crude is often sufficiently pure (>95%).
Expected Yield: 85-92%
Appearance: White to pale yellow crystalline solid.[2]
Stage 2: Cyanohydrin Formation (TMS-Protection)
Rationale: Using TMSCN (Trimethylsilyl cyanide) instead of NaCN avoids the generation of toxic aqueous waste and provides the O-TMS protected mandelonitrile, which is more stable than the free cyanohydrin.[1]
Exotherm Warning: The reaction is mildly exothermic.[2] Use a water bath if temperature exceeds 30°C.[2]
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2] The aldehyde spot should disappear.[2]
Workup: Quench carefully with saturated NaHCO₃ (50 mL). Separate layers. Extract aqueous layer with DCM (2 x 30 mL).[2]
Concentration: Dry organics over MgSO₄ and concentrate to yield the crude TMS-cyanohydrin oil. Use directly in the next step to avoid hydrolysis.
Stage 3: Hydrolysis to 2,6-Difluoro-4-methoxymandelic Acid
Rationale: The steric bulk of 2,6-difluoro substituents makes the nitrile carbon difficult to attack with water.[1][2] A standard acidic reflux is used, but if conversion stalls, a "Radziszewski-type" hydrolysis (H₂O₂/NaOH) to the amide followed by nitrosylation is the backup route. Below is the direct acidic route, which is generally sufficient for this substrate.
Hydrolysis Cocktail: Dissolve the crude oil in Glacial Acetic Acid (30 mL). Add Conc. HCl (30 mL).
Reflux: Heat the mixture to 90–100°C for 12–16 hours.
Checkpoint: Monitor by HPLC or LC-MS.[1][2][4] Look for the disappearance of the amide intermediate (often forms quickly) and conversion to the carboxylic acid (M-H = 217).
Isolation: Cool to room temperature. Dilute with water (100 mL).
Extraction: Extract with Ethyl Acetate (3 x 80 mL).
Purification (Critical):
Extract the organic layer with 1M NaOH (3 x 50 mL). The product moves to the aqueous phase as the carboxylate salt; non-acidic impurities remain in the organic phase.
Wash the aqueous alkaline layer with fresh Ether/EtOAc (50 mL) to remove trace organics.
Acidify the aqueous layer to pH 1 using Conc.[2] HCl. The product should precipitate or oil out.[2]
Re-extract the acidified aqueous phase with Ethyl Acetate (3 x 80 mL).
Final Drying: Dry over Na₂SO₄, filter, and concentrate.
Crystallization: Triturate the residue with cold Toluene or a mixture of DCM/Hexanes to induce crystallization.[2]
Negative mode is preferred for carboxylic acids.[1][2]
HPLC Purity
>98.0% (AUC)
Method: C18 Column, H₂O/MeCN + 0.1% TFA gradient.
Process Safety & Critical Parameters
Figure 2: Critical safety nodes for the synthesis workflow.[1][2]
Critical Process Parameters (CPPs):
Lithiation Temperature: Must be strictly maintained below -70°C. Higher temperatures can lead to "benzyne" formation via Li-F elimination, resulting in polymerization or tars.[1][2]
Quenching pH: During the final isolation, ensure the aqueous phase is acidified to pH < 2.0. The pKa of mandelic acids is typically ~3.4; insufficient acidification will leave product in the water layer.[1][2]
Cyanide Destruction: All aqueous waste from Stage 2 must be treated with bleach (NaOCl) at pH > 10 to oxidize residual cyanide before disposal.[2]
step-by-step reaction mechanism for fluorinated mandelic acid synthesis
This guide details the synthesis of 4-Fluoromandelic Acid (4-FMA) , a critical chiral building block in the development of pharmaceutical actives such as atorvastatin (Lipitor) and novel thrombin inhibitors. We will focu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis of 4-Fluoromandelic Acid (4-FMA) , a critical chiral building block in the development of pharmaceutical actives such as atorvastatin (Lipitor) and novel thrombin inhibitors.
We will focus on the Cyanohydrin Route via Bisulfite Adduct , which is the industrial "Gold Standard" due to its scalability and reliability. We will also provide a mechanistic analysis of the Jocic-Reeve Reaction as a cyanide-free alternative for laboratory-scale synthesis.
Introduction & Strategic Relevance
4-Fluoromandelic acid (CAS: 395-33-5) is an
-hydroxy acid where the introduction of the fluorine atom at the para-position of the phenyl ring enhances metabolic stability and lipophilicity—key parameters in medicinal chemistry.
While direct condensation of glyoxylic acid with fluorobenzene is possible, it often suffers from regioselectivity issues. The Cyanohydrin Route (nucleophilic addition to 4-fluorobenzaldehyde followed by hydrolysis) remains the most robust method for generating high-purity material. This protocol utilizes the Bisulfite Adduct Method , a variation that significantly mitigates the safety risks associated with free hydrogen cyanide (HCN) gas.
Reaction Mechanism: The Cyanohydrin Pathway
This synthesis proceeds through two distinct mechanistic phases: Cyanohydrin Formation and Acid Hydrolysis (Pinner-Type) .
The reaction initiates with the formation of a bisulfite adduct, which activates the carbonyl carbon and allows for a safer exchange with cyanide.
Bisulfite Addition: The nucleophilic sulfur of the bisulfite ion attacks the carbonyl carbon of 4-fluorobenzaldehyde.
Displacement: The cyanide ion (
) acts as a strong nucleophile, displacing the sulfonate group. This equilibrium is driven forward by the thermodynamic stability of the cyanohydrin.
Phase 2: Acid Hydrolysis
The nitrile group (
) is hydrolyzed to the carboxylic acid () under acidic conditions.
Protonation: The nitrile nitrogen is protonated by the mineral acid (
).
Water Attack: Water attacks the electrophilic nitrile carbon, forming an imidate intermediate.
Tautomerization: The imidate tautomerizes to a primary amide.
Deamination: Further hydrolysis converts the amide to the carboxylic acid, releasing ammonium (
).
Visualization: Reaction Mechanism
Figure 1: Step-wise mechanism from aldehyde to carboxylic acid via the bisulfite-cyanohydrin route.
Experimental Protocol: Cyanohydrin Synthesis
Safety Warning: Sodium Cyanide (NaCN) is a potent metabolic poison. All operations must be performed in a functioning fume hood. A cyanide antidote kit must be available. Do not acidify the cyanide solution directly.
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Role
4-Fluorobenzaldehyde
124.11
1.0
Substrate
Sodium Bisulfite (NaHSO₃)
104.06
1.5
Adduct Former
Sodium Cyanide (NaCN)
49.01
1.5
Nucleophile
Conc. HCl (37%)
-
Excess
Hydrolysis Agent
Diethyl Ether
-
Solvent
Extraction
Step-by-Step Procedure
Step 1: Formation of the Bisulfite Adduct
In a 500 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (12.4 g, 100 mmol) in 30 mL of water.
Prepare a saturated solution of sodium bisulfite (15.6 g, 150 mmol) in 40 mL of water.
Add the bisulfite solution to the aldehyde with vigorous stirring.
Observation: The mixture will become warm, and a white crystalline precipitate (the bisulfite adduct) will form within 10-15 minutes.
Cool the mixture to 0°C in an ice bath and stir for an additional 30 minutes to ensure complete precipitation.
Prepare a solution of sodium cyanide (7.35 g, 150 mmol) in 25 mL of water.
Critical Step: With the bisulfite adduct slurry still at 0°C, add the NaCN solution dropwise via an addition funnel over 20 minutes.
Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2-3 hours.
Observation: The solid adduct will dissolve, and the oily cyanohydrin (4-fluoromandelonitrile) will separate as a distinct organic layer.
Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with water (1 x 50 mL) to remove excess cyanide.
Note: The ether layer contains the cyanohydrin. Handle with extreme care.
Step 3: Acid Hydrolysis
Transfer the ether solution to a flask and remove the solvent under reduced pressure (Rotavap) to obtain the crude cyanohydrin oil.
Add concentrated HCl (30 mL) directly to the crude oil.
Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.
Mechanism Check: The solution will initially be biphasic but will become homogeneous as the amide hydrolyzes to the acid. Ammonium chloride (
) will precipitate upon cooling.
Cool the reaction mixture to room temperature. If solid precipitates, add a small amount of water to dissolve inorganic salts.
Step 4: Isolation and Purification
Extract the aqueous acidic mixture with ethyl acetate or ether (3 x 50 mL).
Dry the organic phase over anhydrous magnesium sulfate (
) .
Filter and concentrate under vacuum to yield the crude solid acid.
Recrystallization: Purify the crude product by recrystallization from toluene or a benzene/petroleum ether mixture.
Target Yield: 75-85%.
Characterization: Melting point (approx. 118-120°C).
Alternative "Green" Route: The Jocic-Reeve Reaction
For laboratories restricting the use of cyanide, the Jocic-Reeve reaction offers a robust alternative using phase-transfer catalysis (PTC).
Mechanism:
Trichloromethyl Anion Generation: Deprotonation of chloroform (
) by strong base (NaOH) generates the trichloromethyl anion ().
Addition: The anion attacks the aldehyde to form a trichloromethyl carbinol.
Epoxidation: Intramolecular substitution of a chloride ion yields a gem-dichlorooxirane intermediate.[3]
Ring Opening: Nucleophilic attack by hydroxide opens the epoxide with inversion of configuration, followed by hydrolysis to the acid.
Figure 2: The Jocic-Reeve pathway via gem-dichlorooxirane.
Drug Development Context: Achieving Chirality
For pharmaceutical applications, the racemic product obtained above must be resolved.
Classical Resolution: Recrystallization with (R)-1-phenylethylamine is the industry standard for resolving 4-fluoromandelic acid [1].[4]
Enzymatic Synthesis: Recombinant Nitrilases (e.g., from Alcaligenes faecalis) can convert the nitrile intermediate directly to (R)-4-fluoromandelic acid with >95% ee, bypassing the harsh acid hydrolysis step [2].
References
AstraZeneca Protocol: Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters. (Cited in IRIS-UNISA Application Note). Link
Nitrilase Biocatalysis: Production of R-Mandelic Acid Using Nitrilase from Recombinant E. coli. Applied Biochemistry and Biotechnology, 2018.[5] Link
Jocic-Reeve Mechanism: The Jocic Reaction.[3][6][7][8] Organic Chemistry Portal.[6] Link
Organic Syntheses: Mandelic Acid.[9][10][11] Org.[12][3][6][13] Synth. 1926, 6, 58. Link
Application Note: High-Fidelity Esterification of 2,6-Difluoro-4-methoxymandelic Acid
The following Application Note and Protocol guide is designed for research and development professionals working with 2,6-Difluoro-4-methoxymandelic acid . Executive Summary 2,6-Difluoro-4-methoxymandelic acid presents a...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is designed for research and development professionals working with 2,6-Difluoro-4-methoxymandelic acid .
Executive Summary
2,6-Difluoro-4-methoxymandelic acid presents a unique synthetic challenge due to the "Ortho-Effect" imposed by the 2,6-difluoro substitution pattern. While the 4-methoxy group provides electron density via resonance, the 2,6-fluorines create a significant steric shield around the benzylic carboxyl group and inductively withdraw electron density, altering the pKa of the
-proton.
This guide details three validated protocols to achieve high-yield esterification while minimizing racemization (a critical risk for mandelic derivatives) and chemoselectivity errors (competitive
-hydroxyl acylation).
Strategic Analysis: The Molecular Battlefield
Structural Impediments
Steric Shielding: The Van der Waals radii of the 2,6-fluorine atoms create a "picket fence" around the carbonyl carbon. Standard nucleophilic acyl substitutions (e.g., Fischer esterification) often suffer from sluggish kinetics because the tetrahedral intermediate is high-energy and crowded.
Racemization Risk: The inductive effect of the fluorine atoms increases the acidity of the benzylic
-proton. Under basic conditions (or high thermal stress), this proton is labile, leading to the formation of an achiral enolate and subsequent racemization.
Chemoselectivity: The molecule contains two nucleophilic sites: the carboxylate oxygen and the
-hydroxyl group. Uncontrolled activation can lead to intermolecular dimerization (lactide formation) or polymerization.
Decision Matrix
Constraint
Recommended Strategy
Scale > 10g
Method A (SOCl₂/MeOH): Generates anhydrous HCl in situ; scalable; cost-effective.
Steric Bulk (Complex Alcohols)
Method B (EDC/DMAP): Activates carboxylate under mild conditions; avoids reflux.
High Hindrance / Base Stability
Method C (Alkylation): Uses carboxylate as nucleophile (Sɴ2); bypasses carbonyl attack.
Best for: Methyl/Ethyl esters, Scale-up, High purity.
Mechanism: In-situ generation of anhydrous HCl and scavenging of water by sulfite formation.
Caution: The reaction generates SO₂ and HCl gas.[1][2] Requires a scrubber.
Setup: Equip a flame-dried 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser (with drying tube/N₂ inlet), and a pressure-equalizing addition funnel.
Solvation: Charge the RBF with Anhydrous Methanol and cool to 0°C using an ice/water bath.
Activation: Add SOCl₂ dropwise via the addition funnel over 30 minutes. Critical: Maintain internal temperature < 10°C to prevent vigorous exotherm.
Addition: Add solid 2,6-Difluoro-4-methoxymandelic acid in portions. The solution may turn slightly yellow.
Reaction: Remove the ice bath. Stir at room temperature (RT) for 1 hour, then heat to 40-50°C (mild reflux) for 4-6 hours.
Note: Do not hard reflux (65°C) unless necessary; excessive heat promotes racemization.
Monitoring: Check TLC (SiO₂, 50% EtOAc/Hexane). Look for the disappearance of the baseline acid spot and appearance of the high R_f ester.
Workup:
Concentrate the mixture in vacuo to remove MeOH and excess SOCl₂.
Redissolve the residue in EtOAc.
Wash with Sat. NaHCO₃ (2x) to neutralize residual acid (Caution: CO₂ evolution).
Wash with Brine (1x), dry over Na₂SO₄, filter, and concentrate.
Caption: Workflow for Thionyl Chloride mediated esterification emphasizing temperature control.
Protocol B: Steglich Esterification (Coupling)
Best for: Complex/Acid-sensitive alcohols, preventing racemization.
Mechanism: DCC/EDC activates the carboxylic acid to an O-acylisourea, which is then intercepted by the alcohol (catalyzed by DMAP).
Coupling Agent: EDC·HCl (1.2 equiv) or DCC (1.1 equiv)
Catalyst: DMAP (0.1 equiv)
Solvent: Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step Procedure
Dissolution: Dissolve the acid and the target alcohol in anhydrous DCM under N₂ atmosphere.
Catalyst: Add DMAP. Cool the mixture to 0°C .
Coupling: Add EDC·HCl (or DCC) in one portion.
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.
Observation: If using DCC, a white precipitate (DCU) will form. EDC urea byproducts are soluble in water.
Workup:
Dilute with DCM.
Wash with 0.5M HCl (removes DMAP/EDC residue).
Wash with Sat. NaHCO₃.
Dry (MgSO₄) and concentrate.
Purification: Flash column chromatography is usually required to remove N-acylurea byproducts.
Protocol C: Cesium Carbonate Promoted Alkylation
Best for: Highly hindered esters (e.g., Isopropyl, tert-Butyl) where nucleophilic attack at carbonyl is blocked.
Mechanism: Sɴ2 displacement. The carboxylate (nucleophile) attacks the alkyl halide.
Risk: O-alkylation of the
-hydroxyl group.
Control: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" promotes solubility and reactivity of the carboxylate, often allowing the reaction to proceed at lower temperatures than K₂CO₃, sparing the hydroxyl group.
Reagents
Substrate: 1.0 equiv
Base: Cs₂CO₃ (0.6 equiv - Note: 1.2 equiv of carbonate anions) or NaHCO₃ (mildest).
Deprotonation: Dissolve substrate in DMF (0.2 M). Add Cs₂CO₃. Stir at RT for 15 mins.
Note: The carboxylate proton (pKa ~3) is removed; the hydroxyl (pKa ~13) remains largely protonated if excess base is avoided.
Alkylation: Add Alkyl Iodide dropwise.
Stir: Monitor by TLC. Usually complete in 2-4 hours at RT.
Workup:
Pour into excess water (precipitates the ester if solid, or separates as oil).
Extract with Et₂O or EtOAc.
Crucial: Wash organic layer thoroughly with water (3x) to remove DMF.
Analytical Quality Control
NMR Validation
¹H NMR (CDCl₃):
-Proton: Look for the singlet (or doublet if coupled to OH) around 5.1 - 5.5 ppm .
Racemization Check: If you used a chiral derivatizing agent or have a known standard, splitting of this peak indicates racemization.
Methoxy Group: Singlet at ~3.8 ppm.
Ester Methyl (if Methyl Ester): Singlet at ~3.7 ppm.
¹⁹F NMR:
Distinct signal for 2,6-difluoro substitution (typically -110 to -120 ppm). Useful for checking purity against defluorinated byproducts.
HPLC Method (Chiral)
To determine Enantiomeric Excess (ee):
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield
Steric hindrance at Carbonyl
Switch to Method C (Alkylation) to bypass carbonyl attack.
Racemization
Base-catalyzed enolization
Avoid K₂CO₃/Heat. Use Method A with strict temp control (<40°C) or Method B .
Dimerization
Self-esterification (Lactide)
Ensure high dilution (0.1 M). Add alcohol before activating agent.
O-Alkylation
Reaction at -OH
Use stoichiometric base (1.0 equiv carboxylate capacity). Avoid NaH.
References
General Esterification of Mandelic Acids
BenchChem. (2025). Experimental setup for the esterification of mandelic acid to ethyl mandelate. Retrieved from .
Thionyl Chloride Mechanism & Application
Master Organic Chemistry. (2011).[3][4] Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism. Retrieved from .
Use of Coupling Agents for Hindered Acids:
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/DMAP. Org. Synth. 1978, 58, 52.
Electronic Properties of Fluorinated Aromatics
PubChem. 2,6-Difluoro-4-methoxybenzoic acid Data. CID 2778228. Retrieved from .
Racemization Risks in Mandelic Derivatives
University of Salerno (UNISA). Asymmetric Organocatalysed Synthesis of Mandelic Acid Esters. Retrieved from .
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chiral Resolution using 2,6-Difluoro-4-methoxymandelic Acid (DFMMA) [1]
Part 1: Introduction & Mechanistic Rationale
2,6-Difluoro-4-methoxymandelic acid (DFMMA) (CAS: 1261440-65-6) represents a high-performance class of "designer" chiral resolving agents.[1] While unsubstituted mandelic acid is a staple in chiral resolution, it often fails to resolve sterically unhindered amines or very weak bases due to insufficient acidity or lack of rigid conformational lock.[1]
DFMMA addresses these limitations through three specific structural modifications:
Acidity Enhancement (The 2,6-Difluoro Effect): The electron-withdrawing fluorine atoms at the ortho positions significantly lower the pKa of the carboxylic acid (estimated pKa ~2.2–2.5 vs. 3.4 for mandelic acid).[1] This allows DFMMA to protonate and form stable salts with weak bases (e.g., indoles, pyrazoles, anilines) that standard resolving agents cannot capture.[1]
Conformational Locking: The 2,6-difluoro substitution creates steric repulsion with the
-hydroxy/carboxyl group, restricting the rotation of the phenyl ring.[1] This "pre-organized" rigid structure reduces the entropy loss upon crystallization, facilitating the formation of highly ordered, tight-packing diastereomeric salts.[1]
H-Bond Networking (4-Methoxy): The para-methoxy group serves as an additional hydrogen bond acceptor, extending the crystal lattice network and enhancing the enantiomeric discrimination capability via the "Three-Point Interaction" model.[1]
Part 2: Experimental Protocol
Materials & Equipment
Resolving Agent: (R)- or (S)-2,6-Difluoro-4-methoxymandelic acid (>98% ee).[1]
Phase 1: Solubility & Solvent Screening (The "Matrix Approach")
Objective: Identify the solvent system that solubilizes the mixture at high temperatures but selectively precipitates one diastereomer upon cooling.[1]
Step-by-Step:
Preparation: Weigh 0.1 mmol of the racemic amine into 6 separate vials.
Addition: Add 0.1 mmol (1.0 eq) of (S)-DFMMA to each vial.
Note: For initial screening, 1:1 stoichiometry is standard.[1] If the salt is too soluble, reduce to 0.5 eq (the "Pope-Peachey" method).[1]
Solvent Dispensing: Add 200 µL of the following solvents to the vials:
Dissolution: Heat all vials to 60°C (or near boiling) until clear.
Observation: If solids remain at boiling, add solvent in 50 µL increments until dissolved.[1] If >1000 µL is required, the solvent is too weak (discard).[1]
Crystallization: Allow vials to cool slowly to Room Temperature (RT) over 4 hours (10°C/hour).
Triggering: If no crystals form after 24h, scratch the glass or cool to 4°C.[1]
Phase 2: Scale-Up & Optimization (The "Swing" Protocol)
Once a hit (crystals formed) is identified, proceed to scale-up with temperature cycling to purify the crystals via Ostwald Ripening.[1]
Protocol:
Mixing: Combine 10 mmol Racemic Amine and 10 mmol (S)-DFMMA in the chosen solvent (approx. 10-15 mL/g of solute).
Dissolution: Heat to reflux until full dissolution.
Seeding: Cool to saturation temperature (cloud point) and add a seed crystal of the desired diastereomer (if available from Phase 1).
Controlled Cooling: Cool to RT over 6–8 hours.
Filtration: Filter the solids under vacuum. Do not wash excessively (wash with a small amount of cold solvent only) to prevent re-dissolving the salt.[1]
Analysis: Analyze the solid (salt) and the mother liquor by Chiral HPLC.
Success Criteria: Solid ee > 80%.[1][3] If < 80%, recrystallize the salt in the same solvent.[1]
Phase 3: Recovery of Free Base & Resolving Agent
DFMMA is a high-value reagent; recovery is mandatory.[1]
Biphasic Setup: Suspend the diastereomeric salt in EtOAc (or DCM).
Fix: Cool to 0°C or use the "Pope-Peachey" method (0.5 eq DFMMA + 0.5 eq HCl) to force precipitation of the chiral salt while keeping the other enantiomer as a soluble chloride salt.[1]
References
Mandelic Acid Derivatives in Chiral Resolution:
Source: Royal Society of Chemistry (RSC).[1] "Unlocking the potential of mandelic acid derivatives: chemical and biological applications."
URL:[Link]
CAS Registry Data:
Source: Chemical Abstracts Service.[1] "2,6-Difluoro-4-methoxymandelic acid (CAS 1261440-65-6)."[1][5][6]
URL:[Link][1]
General Protocol for Chiral Salt Resolution:
Source: Kozma, D. (2001).[1] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.[1]
URL:[Link][1]
Mechanisms of Fluorinated Resolving Agents:
Source: MDPI.[1] "Chiral Separation of Mandelic Acid Derivatives."
URL:[Link][1][2]
Application Note: Preparation of Bioactive Derivatives from 2,6-Difluoro-4-methoxymandelic Acid for Serine Protease Inhibition
Executive Summary (2,6-Difluoro-4-methoxyphenyl)-hydroxyacetic acid (commonly known as 2,6-difluoro-4-methoxymandelic acid) is a highly specialized chiral building block utilized in the synthesis of potent serine proteas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2,6-Difluoro-4-methoxyphenyl)-hydroxyacetic acid (commonly known as 2,6-difluoro-4-methoxymandelic acid) is a highly specialized chiral building block utilized in the synthesis of potent serine protease inhibitors, notably targeting coagulation factors Xa, IXa, and Thrombin . This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols required to convert this sterically hindered, electron-modulated scaffold into bioactive amide derivatives without compromising its critical alpha-stereocenter.
Mechanistic Rationale: The 2,6-Difluoro-4-methoxy Scaffold
The unique substitution pattern of this mandelic acid derivative is not arbitrary; it is a calculated design for optimal target engagement in drug development:
Conformational Locking (2,6-Difluoro): The fluorine atoms at the ortho positions create significant steric hindrance, restricting the rotation of the phenyl ring relative to the alpha-carbon. This forces the aromatic system into an orthogonal conformation that perfectly occupies the S4 binding pocket of Factor Xa .
Electronic Modulation (4-Methoxy): The para-methoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This enhances cation-
interactions with basic residues in the target active site while simultaneously serving as a potential hydrogen-bond acceptor.
Stereospecific Alpha-Substitution: The alpha-hydroxyl (or its subsequent O-alkylated derivative) is essential for establishing a robust hydrogen-bonding network. Maintaining the absolute configuration (typically R or S depending on the specific target pocket) during synthesis is the primary challenge addressed in this protocol.
Biological Target Pathway
The synthesized derivatives are designed to interrupt the coagulation cascade by competitively binding to the active sites of key serine proteases, preventing the formation of fibrin clots.
The conversion of 2,6-difluoro-4-methoxymandelic acid to its bioactive amide derivatives requires a carefully orchestrated sequence to prevent racemization of the alpha-stereocenter.
Protocol A: Protection and Mild O-Alkylation
Causality: Direct alkylation of the alpha-hydroxyl group in the presence of the free carboxylic acid requires strong bases (e.g., NaH), which inevitably leads to deprotonation at the alpha-carbon and subsequent racemization. To circumvent this, the acid is first protected as a methyl ester. Subsequent O-alkylation utilizes Silver(I) Oxide (Ag₂O) as a mild, halophilic Lewis acid that activates the alkyl halide without abstracting the sensitive alpha-proton.
Esterification: Dissolve 2,6-difluoro-4-methoxymandelic acid (1.0 eq) in anhydrous Methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 4 hours. Concentrate and extract with EtOAc/H₂O to yield the methyl ester.
O-Alkylation: Dissolve the methyl ester (1.0 eq) in anhydrous DMF. Add Ag₂O (1.5 eq) and the desired alkyl iodide (e.g., ethyl iodide, 2.0 eq). Stir in the dark at 40°C for 24 hours.
Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the filtrate with 5% aqueous NaCN to complex any residual silver, followed by brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Saponification
Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH due to the coordinating ability of the lithium cation, which accelerates ester hydrolysis under milder conditions, further safeguarding the stereocenter .
Hydrolysis: Dissolve the O-alkylated ester in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (2.0 eq). Stir at ambient temperature for 4 hours.
Acidification: Carefully acidify the mixture to pH 2 using 1N HCl. Extract the aqueous layer with EtOAc (3x). Combine organic layers, dry, and concentrate to afford the pure O-alkylated mandelic acid.
Protocol C: Amide Coupling (HATU-Mediated)
Causality: The 2,6-difluoro substitution renders the carboxylic acid highly sterically hindered. Standard carbodiimides (EDC/HOBt) often result in sluggish kinetics and increased epimerization via azlactone intermediates. HATU is employed because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the coupling to completion rapidly at room temperature, thereby preserving enantiomeric excess (ee) .
Activation: Dissolve the O-alkylated mandelic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.
Coupling: Add the target amine (e.g., 4-carbamimidoyl-benzylamine hydrochloride, 1.1 eq). Stir for 12 hours.
Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the final bioactive derivative.
Workflow Diagram
Figure 2: Step-by-step synthetic workflow for bioactive mandelic acid derivatives.
To ensure the integrity of the synthesized protocols, the following self-validating checks must be integrated into the workflow:
Chiral HPLC Monitoring: Aliquots from the O-alkylation and Amide Coupling steps must be analyzed via chiral stationary phase HPLC (e.g., Chiralcel OD-H). A drop in ee% below 95% indicates excessive base concentration or temperature spikes, requiring immediate protocol recalibration.
¹⁹F NMR Verification: The presence of the symmetric 2,6-difluoro groups provides a distinct, simplified ¹⁹F NMR signal. Any desymmetrization in the signal indicates unwanted nucleophilic aromatic substitution (S_NAr) by the base or amine, confirming protocol failure and the need for milder conditions.
References
Source: Google Patents / F.
Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: EP3119775A1 - Oxepan-2-yl-pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use
Source: Google Patents / European Patent Office
URL
Application
Application Note: Optimizing Reaction Conditions for 2,6-Difluoro-4-methoxymandelic Acid Precursors
Introduction and Mechanistic Rationale The synthesis of highly functionalized mandelic acid derivatives, such as 2,6-difluoro-4-methoxymandelic acid, is a critical bottleneck in the development of specialized chiral buil...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The synthesis of highly functionalized mandelic acid derivatives, such as 2,6-difluoro-4-methoxymandelic acid, is a critical bottleneck in the development of specialized chiral building blocks and active pharmaceutical ingredients (APIs). The most atom-economical and scalable route to this scaffold is the Friedel-Crafts hydroxyalkylation of 3,5-difluoroanisole using glyoxylic acid monohydrate[1].
Achieving high regioselectivity and chemoselectivity in this transformation requires navigating competing electronic effects. In the precursor 3,5-difluoroanisole, the strongly electron-donating methoxy group (-OMe) activates the aromatic ring, while the two fluorine atoms exert a weak deactivating inductive effect but act as ortho/para directors. These synergistic directing effects funnel the electrophilic attack of the protonated glyoxylic acid exclusively to the 4-position (para to the methoxy group). Upon substitution, this establishes the desired 2,6-difluoro-4-methoxy substitution pattern relative to the newly formed benzylic carbon[2].
Experimental Design & Causality
The primary mode of failure in mandelic acid synthesis is over-alkylation. Under strongly acidic conditions, the benzylic hydroxyl group of the newly formed mandelic acid can undergo protonation and subsequent dehydration. The resulting highly stabilized benzylic carbocation readily reacts with a second equivalent of 3,5-difluoroanisole to yield a diarylacetic acid byproduct (2,2-bis(2,6-difluoro-4-methoxyphenyl)acetic acid)[3].
To arrest the reaction at the mono-alkylation stage, the experimental design must balance sufficient acidity to activate the glyoxylic acid against the risk of dehydrating the product:
Heterogeneous Superacid Catalysis: Traditional protocols utilizing neat trifluoroacetic acid (TFA) or sulfuric acid often lead to extensive bis-arylation. Transitioning to polymer-supported superacids, such as poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH), provides a tunable microenvironment. The steric bulk within the polymer matrix physically restricts the secondary bimolecular reaction[4].
Lewis Acid Chelation: The incorporation of Lewis acids, particularly Al³⁺ salts, significantly boosts chemoselectivity. Mandelic acid derivatives possess an α-hydroxy carboxylic acid motif, which acts as a bidentate ligand. Al³⁺ coordinates the benzylic hydroxyl and carboxylic acid moieties, forming a stable chelate that locks the hydroxyl's lone pairs, preventing protonation and subsequent dehydration[3].
Stoichiometric Control: Maintaining an excess of glyoxylic acid (1.5 equivalents) ensures that 3,5-difluoroanisole remains the limiting reagent, statistically reducing the probability of the mandelic acid product encountering unreacted arene.
Quantitative Data: Condition Screening
The following table summarizes the optimization matrix for the hydroxyalkylation of 3,5-difluoroanisole (1.0 equiv) with glyoxylic acid monohydrate (1.5 equiv).
Entry
Catalyst System
Solvent
Temp (°C)
Time (h)
Mandelic Acid Yield (%)
Diarylacetic Byproduct (%)
1
TFA (Neat)
None
60
4
42
45
2
H₂SO₄ (10 mol%)
Acetic Acid
80
2
35
55
3
PVP-TfOH (10 mol%)
DCM
25
12
78
12
4
AlCl₃ (20 mol%)
HFIP
25
8
85
5
5
PVP-TfOH + Al³⁺ (10 mol%)
DCM
25
14
92
< 2
Note: Entry 5 represents the optimized conditions, leveraging the solid acid for primary electrophile activation and Al³⁺ for chelation-driven protection of the benzylic alcohol.
Experimental Protocol: Self-Validating Workflow
Objective: Synthesis of 2,6-Difluoro-4-methoxymandelic acid via optimized Friedel-Crafts hydroxyalkylation.
Step 1: Reagent Preparation & Validation
Action: Weigh 14.4 g (100 mmol) of 3,5-difluoroanisole and 13.8 g (150 mmol) of glyoxylic acid monohydrate.
Validation: Inspect the glyoxylic acid visually. It must be a free-flowing crystalline solid. If it appears as a viscous, gummy syrup, it has polymerized. Polymerization drastically reduces the effective electrophile concentration and will stall the reaction.
Step 2: Reaction Assembly
Action: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend the glyoxylic acid in 100 mL of anhydrous dichloromethane (DCM). Add 1.0 g of PVP-TfOH catalyst and 1.3 g (10 mmol) of anhydrous AlCl₃.
Action: Cool the suspension to 0 °C using an ice bath. Add the 3,5-difluoroanisole dropwise over 15 minutes.
Causality: Dropwise addition controls the initial exotherm. The AlCl₃ immediately coordinates with the glyoxylic acid, increasing its electrophilicity while preparing to chelate the resulting product.
Step 3: Execution and In-Process Monitoring
Action: Remove the ice bath and allow the reaction to stir at 25 °C for 14 hours.
Validation: Monitor the reaction via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate with 1% Acetic Acid). The starting arene (high
) should diminish, replaced by a highly polar, UV-active spot (mandelic acid, low ). If a mid- spot begins to rapidly accumulate, it indicates the onset of the diarylacetic acid byproduct, signaling that the reaction must be quenched immediately.
Step 4: Quenching and Phase Separation
Action: Filter the reaction mixture through a medium-porosity glass frit to recover the insoluble PVP-TfOH catalyst. Wash the filter cake with 20 mL of DCM.
Action: Transfer the filtrate to a separatory funnel. Add 100 mL of saturated aqueous NaHCO₃ and agitate vigorously, venting frequently to release CO₂.
Causality & Validation: This is a critical self-validating purification step. The target mandelic acid is deprotonated and migrates entirely to the aqueous layer. Unreacted 3,5-difluoroanisole and non-acidic impurities remain in the DCM layer.
Step 5: Product Isolation
Action: Separate the layers. Wash the aqueous layer once with 50 mL of diethyl ether to remove any highly lipophilic diarylacetic acid traces.
Action: Carefully acidify the aqueous layer to pH 2 using 6M HCl while stirring continuously in an ice bath.
Validation: A white to off-white precipitate must form immediately upon reaching pH < 3. If the solution remains clear, the electrophilic aromatic substitution failed to yield the carboxylic acid.
Action: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2,6-difluoro-4-methoxymandelic acid.
Mechanistic Pathway
Figure 1: Mechanistic pathway of Friedel-Crafts hydroxyalkylation and byproduct formation.
References
1.[2] Title: Friedel-Crafts Reactions (Taming of Superacids: PVP-Triflic Acid as an Effective Solid Triflic Acid Equivalent for Friedel-Crafts Hydroxyalkylation and Acylation)
Source: ResearchGate / Journal of Fluorine Chemistry
URL: [Link]
2.[3] Title: High Selectivity in the Oxidation of Mandelic Acid Derivatives and in O-Methylation of Protocatechualdehyde: New Processes for Synthesis of Vanillin, iso-Vanillin, and Heliotropin
Source: ResearchGate / Organic Process Research & Development
URL: [Link]
3.[4] Title: ChemInform Abstract: Taming of Superacids: PVP-Triflic Acid as an Effective Solid Triflic Acid Equivalent for Friedel-Crafts Hydroxyalkylation and Acylation
Source: ResearchGate / ChemInform
URL: [Link]
4.[1] Title: Catalytic Enantioselective Friedel−Crafts Reactions of Aromatic Compounds with Glyoxylate: A Simple Procedure for the Synthesis of Optically Active Aromatic Mandelic Acid Esters
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Application Notes & Protocols for the Scale-Up Synthesis of 2,6-Difluoro-4-methoxymandelic Acid
Abstract This document provides a comprehensive guide for the scale-up synthesis of 2,6-difluoro-4-methoxymandelic acid, a valuable building block in pharmaceutical and materials science research. The unique electronic p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2,6-difluoro-4-methoxymandelic acid, a valuable building block in pharmaceutical and materials science research. The unique electronic properties conferred by the difluoro and methoxy substituents make this molecule a key intermediate for novel therapeutics.[1] This guide details a robust and scalable two-step synthesis commencing from 2,6-difluoro-4-methoxybenzaldehyde, proceeding through a cyanohydrin intermediate. We will explore the mechanistic basis for this synthetic strategy, provide detailed, step-by-step protocols for each stage, and discuss critical process parameters for ensuring safety, high yield, and purity on a larger scale. Additionally, considerations for asymmetric synthesis to access enantiomerically pure forms of the target molecule will be presented.
Introduction: The Significance of Fluorinated Mandelic Acids
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[2] Specifically, difluorinated aromatic compounds are of significant interest. 2,6-Difluoro-4-methoxymandelic acid serves as a crucial chiral building block for synthesizing complex molecules where the difluorophenyl moiety can impart desirable pharmacokinetic properties. The synthesis of its precursor, 2,6-difluoro-4-methoxybenzaldehyde, is an important industrial process, often starting from materials like 2,6-difluorotoluene or through halogen exchange reactions from 2,6-dichlorobenzaldehyde.[3][4] This guide focuses on the efficient conversion of this aldehyde to the target mandelic acid on a scale suitable for research and development.
Strategic Overview of the Synthetic Approach
The most direct and scalable route to 2,6-difluoro-4-methoxymandelic acid from the corresponding benzaldehyde involves a two-step process:
Cyanohydrin Formation: The nucleophilic addition of a cyanide ion to the carbonyl carbon of 2,6-difluoro-4-methoxybenzaldehyde. This reaction forms a new carbon-carbon bond and establishes the α-hydroxy nitrile (cyanohydrin) structure.[5]
Acid-Catalyzed Hydrolysis: The subsequent hydrolysis of the nitrile functional group of the cyanohydrin intermediate under acidic conditions to yield the desired carboxylic acid.[6]
This pathway is favored for its reliable reaction conditions and the relative stability of the intermediates.
Caption: Overall synthetic workflow.
Detailed Synthesis Protocols
Part A: Synthesis of the Precursor - 2,6-Difluoro-4-methoxybenzaldehyde
For the purpose of this guide, we assume the starting aldehyde is available. However, a common industrial route involves the fluorination of 2,6-dichlorobenzaldehyde using an anhydrous potassium fluoride in the presence of a phase-transfer catalyst like tetrabutylammonium chloride in a high-boiling solvent such as sulfolane.[4] This halogen exchange reaction is conducted under anhydrous and anaerobic conditions to achieve high conversion and purity.[4]
Part B: Scale-Up Synthesis of 2,6-Difluoro-4-methoxymandelic Acid
Step 1: Cyanohydrin Formation - Synthesis of 2,6-Difluoro-4-methoxymandelonitrile
This step involves the nucleophilic addition of cyanide to the aldehyde. The reaction is typically base-catalyzed to ensure a sufficient concentration of the cyanide nucleophile.[7]
Technical Support Center: Optimizing 2,6-Difluoro-4-methoxymandelic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2,6-Difluoro-4-methoxymandelic acid . This compound is a highly valuable, sterically hindered chiral building block used in advanced drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2,6-Difluoro-4-methoxymandelic acid . This compound is a highly valuable, sterically hindered chiral building block used in advanced drug development. However, the unique 2,6-difluoro-4-methoxy substitution pattern introduces severe synthetic bottlenecks, including steric resistance, susceptibility to side reactions, and extreme product polarity.
This guide is designed for research scientists and process chemists. It bypasses generic advice to directly address the mechanistic causality behind common yield failures and provides a self-validating, optimized workflow.
Mechanistic Workflow & Failure Points
To understand how to improve your yield, you must first visualize where standard protocols fail. The diagram below illustrates the divergence between suboptimal choices and the optimized synthetic pathway.
Optimized vs. Suboptimal Pathways in 2,6-Difluoro-4-methoxymandelic Acid Synthesis.
Troubleshooting FAQs
Q1: Why does my cyanohydrin formation stall at low conversion rates (<50%) when using standard NaCN/NaHSO₃ conditions?
The Causality: The [1] is a reversible nucleophilic addition. The two ortho-fluorine atoms on your starting material (2,6-difluoro-4-methoxybenzaldehyde) create severe steric hindrance around the carbonyl carbon. Under standard aqueous basic conditions, the thermodynamic equilibrium heavily favors the starting aldehyde, and retro-cyanation occurs rapidly.
The Solution: You must shift the equilibrium by trapping the intermediate. Switch to trimethylsilyl cyanide (TMSCN) utilizing a Lewis acid catalyst (e.g., ZnI₂). This immediately converts the unstable oxyanion into a highly stable O-TMS ether, effectively preventing retro-cyanation and driving the reaction to near-quantitative conversion[2].
Q2: During the hydrolysis of the cyanohydrin, I am observing significant degradation and a complex mixture of byproducts. What is causing this?
The Causality: The 2,6-difluoro substitution pattern makes the aromatic ring highly electrophilic. If you attempt basic hydrolysis (e.g., using NaOH and heat to convert the nitrile to a carboxylic acid), the hydroxide ions will act as nucleophiles, triggering [3] at the ortho-fluorine positions. This leads to defluorination and the formation of unwanted phenolic byproducts.
The Solution: You must strictly avoid basic conditions during hydrolysis. Utilize concentrated acidic hydrolysis (12 M HCl) under reflux. The highly acidic environment safely hydrolyzes the nitrile to the carboxylic acid without risking SNAr on the fluorinated ring[4].
Q3: My reaction monitoring shows complete conversion to the mandelic acid, but my isolated yield after extraction with ethyl acetate is very low (<40%). How can I improve recovery?
The Causality: Mandelic acids are highly polar and exhibit extreme water solubility. Standard liquid-liquid extractions using moderately polar solvents like ethyl acetate or dichloromethane are highly inefficient, leaving the majority of your product trapped in the aqueous phase[5].
The Solution: Bypass standard liquid-liquid extraction entirely. Instead, evaporate the entire acidic aqueous reaction mixture to dryness. Grind the resulting solid (a mixture of your product and inorganic salts like NH₄Cl) and extract it iteratively with a hot, less polar solvent (such as diethyl ether or benzene). The mandelic acid will dissolve, leaving the insoluble inorganic salts behind[4].
Quantitative Data Summary
The table below summarizes the expected outcomes when comparing standard textbook methodologies against the optimized protocols tailored specifically for the 2,6-difluoro-4-methoxy system.
Reaction Parameter
Standard Conditions
Optimized Conditions
Causality for Improvement
Cyanation Reagent
NaCN / NaHSO₃ (aq)
TMSCN / ZnI₂ (neat or DCM)
Traps the oxyanion as a stable O-TMS ether, overcoming steric-induced retro-cyanation.
Hydrolysis Reagent
NaOH (aq), Reflux
12 M HCl, Reflux
Prevents SNAr defluorination at the highly electrophilic ortho-fluorine positions.
Isolation Method
EtOAc Liquid-Liquid Extraction
Evaporation to dryness & Hot Ether Extraction
Circumvents the extreme aqueous solubility of the highly polar mandelic acid product.
Typical Isolated Yield
< 20%
75 - 85%
Cumulative prevention of equilibrium stalling, side-reactions, and extraction losses.
Typical Purity (HPLC)
< 60% (Phenolic impurities)
> 98%
Elimination of SNAr byproducts.
Optimized Step-by-Step Methodology
This protocol is designed as a self-validating system . At each critical juncture, specific visual or analytical cues are provided to confirm the reaction is proceeding correctly before moving to the next step.
Step 1: Cyanosilylation (Intermediate Trapping)
Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 2,6-difluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
Catalysis: Add a catalytic amount of anhydrous Zinc Iodide (ZnI₂) (0.05 eq).
Addition: Slowly add Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise via syringe at room temperature. Caution: TMSCN is highly toxic; perform strictly in a fume hood.
Validation: Stir for 2-4 hours. Validate completion via TLC or ¹H NMR. Self-Validation Check: The distinct aldehyde proton peak (~10.0 ppm) must completely disappear, replaced by the methine proton of the cyanohydrin TMS ether (~5.8 ppm).
Concentration: Remove the DCM and excess TMSCN under reduced pressure to yield the crude O-TMS cyanohydrin as an oil. Proceed immediately to Step 2 without further purification.
Step 2: Acidic Hydrolysis (Preventing SNAr)
Hydrolysis: To the crude oil from Step 1, add concentrated hydrochloric acid (12 M HCl, approx. 10 mL per gram of starting material).
Reflux: Heat the mixture to a gentle reflux (approx. 100-105 °C) for 12 hours.
Cooling & Validation: Remove the flask from heat and allow it to cool to room temperature. Self-Validation Check: Upon cooling, a significant amount of white precipitate (Ammonium Chloride, NH₄Cl) should form in the flask. This is a stoichiometric byproduct of nitrile hydrolysis and visually confirms the reaction has occurred.
Step 3: Isolation (Bypassing Aqueous Solubility)
Evaporation: Transfer the entire heterogeneous mixture (aqueous acid, product, and salts) to a rotary evaporator. Evaporate completely to dryness using a hot water bath (60 °C). Self-Validation Check: The residue must be a completely dry, free-flowing solid. Any residual water will drastically reduce your final extraction yield.
Trituration/Extraction: Grind the dry solid mixture in a mortar if necessary. Transfer to a flask and add hot diethyl ether (or toluene). Shake/stir vigorously for 10 minutes.
Filtration: Filter the mixture through a Büchner funnel to remove the insoluble NH₄Cl salts. Wash the filter cake twice with additional warm ether.
Crystallization: Concentrate the combined ether filtrates under reduced pressure until crystals begin to form. Cool to 4 °C overnight to maximize precipitation. Filter and dry the highly pure 2,6-difluoro-4-methoxymandelic acid.
A one-pot synthesis of (±)-(ring 13C6)-mandelic acid
Source: Journal of Labelled Compounds and Radiopharmaceuticals (Penn State Research Database)
URL: [Link]
New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold
Source: MDPI
URL:[Link]
A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as a Key Step
Source: Revista Virtual de Quimica (sbq.org.br)
URL: [Link]
Technical Support Center: Purification of Crude 2,6-Difluoro-4-methoxymandelic Acid
The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It synthesizes standard operating procedures (SOPs) with advanced troubleshooting logic derived from the phys...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It synthesizes standard operating procedures (SOPs) with advanced troubleshooting logic derived from the physicochemical properties of fluorinated aromatic hydroxy-acids.
Case ID: PUR-DFMMA-001
Support Level: Senior Application Scientist
Status: Active Guide
Impurity Profiling & Diagnosis
Before initiating purification, you must identify the "crude" profile. The synthesis of 2,6-Difluoro-4-methoxymandelic acid typically proceeds via the condensation of 2,6-difluoro-4-methoxybenzaldehyde with cyanide (cyanohydrin route) or glyoxylic acid (Friedel-Crafts type).
Common Impurity Matrix:
Impurity Type
Likely Source
Physicochemical Behavior
Removal Strategy
Starting Material
2,6-Difluoro-4-methoxybenzaldehyde
Non-acidic, lipophilic.
Acid/Base Extraction (Remains in organic layer at high pH).
Over-Oxidation Products
2,6-Difluoro-4-methoxybenzoic acid
Acidic (pKa ~3.5), similar solubility.
Recrystallization (Benzoates often crystallize differently than mandelates).
Keto-Acids
2,6-Difluoro-4-methoxyphenylglyoxylic acid
Highly conjugated, yellow color.
Activated Carbon or Bisulfite wash.
Inorganic Salts
NaCN, NaHSO₃, or mineral acids.
Water-soluble.
Water Wash (during extraction).
Core Purification Protocols
Protocol A: Reactive Acid-Base Extraction (The "Coarse Clean")
Use this as the primary cleanup for crude solids or reaction oils.
Rationale: The mandelic acid moiety (pKa ~3.4) allows selective solubilization in weak base, while non-acidic impurities (aldehydes, dimers) remain in the organic phase.
Step-by-Step:
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL/g).
Basification: Extract the organic phase with saturated NaHCO₃ (3x).
Note: The product moves to the aqueous layer (as the sodium salt).
Critical Check: Ensure aqueous pH is >8.
Organic Wash: Wash the combined aqueous extracts with fresh EtOAc (1x) to remove entrained neutral impurities. Discard this organic layer.
Acidification: Cool the aqueous layer to 0–5°C. Slowly acidify with 6N HCl to pH 1–2.
Observation: The product should precipitate as a white/off-white solid. If it oils out, see Troubleshooting.
Extraction/Isolation: Extract the acidic aqueous phase with EtOAc (3x). Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo at <40°C (mandelic acids are heat-sensitive).
Protocol B: Anti-Solvent Recrystallization (The "Fine Polish")
Use this for final purity >98%.
Rationale: Fluorinated mandelic acids often exhibit "oiling out" behavior in single solvents due to strong intermolecular H-bonding and low melting points. A dual-solvent system disrupts this.
Recommended Solvent System: Toluene (Solvent) / Heptane (Anti-solvent) OR Water (Solvent) / HCl (pH modifier).
Note: While water is common for generic mandelic acid, the methoxy/difluoro substitution increases lipophilicity, making Toluene often superior for yield.
Step-by-Step (Toluene/Heptane Method):
Dissolution: Suspend the solid in Toluene (5 mL/g). Heat to 60–70°C.
If insoluble: Add small amounts of EtOAc dropwise until clear.
Seeding: Remove from heat. When temperature reaches ~50°C, add a seed crystal (if available).
Anti-Solvent Addition: Add Heptane dropwise until a persistent turbidity is observed.
Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then chill to 0°C for 4 hours.
Filtration: Filter the crystals and wash with cold Heptane.
Advanced Workflow Visualization
The following diagram illustrates the decision logic for purifying this specific chemotype.
Figure 1: Decision matrix for purification based on the physical state and purity of the crude material.
Troubleshooting & FAQs
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Product "Oils Out" during Recrystallization
Temperature dropped too fast or solvent polarity mismatch.
Re-heat to dissolve. Add more "Good Solvent" (Toluene). Cool very slowly with vigorous stirring. Scratch glass to induce nucleation.
Low Yield after Acid/Base Extraction
Product is water-soluble (common with mandelic acids).
Saturate the acidic aqueous layer with NaCl (Salting Out) before extracting with EtOAc.
Yellow/Brown Color Persists
Oxidation of phenolic/benzylic positions.
Treat the hot organic solution with Activated Carbon (5 wt%) for 30 mins, filter over Celite, then recrystallize.
Melting Point is Broad
Presence of the corresponding Benzoic Acid impurity.
This impurity is hard to remove. Use Column Chromatography (DCM:MeOH:AcOH 95:4:1) if recrystallization fails twice.
Frequently Asked Questions
Q: Can I use water for recrystallization like with unsubstituted mandelic acid?A: You can, but the 2,6-difluoro and 4-methoxy groups add lipophilicity. Pure water often requires large volumes. A Water/Ethanol (90:10) mixture is often more efficient. However, ensure the pH is kept acidic (add drops of HCl) to prevent ionization, which increases solubility and prevents crystallization [1].
Q: My product smells like almonds/marzipan. Is this normal?A: No. This indicates residual 2,6-difluoro-4-methoxybenzaldehyde . This aldehyde is a potent sensitizer. You must repeat Protocol A (Acid/Base Extraction) , ensuring the bicarbonate wash is thorough, or perform a bisulfite wash to sequester the aldehyde [2].
Q: How should I store the purified acid?A: Mandelic acids are prone to light-induced oxidation and dimerization. Store in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
Q: Is "Partial Neutralization" effective here?A: Yes. Literature on chiral mandelic acids suggests that adding 0.5 equivalents of base (partial neutralization) during crystallization can improve crystal habit and packing density, reducing occluded impurities [3].
References
BenchChem Technical Support . Recrystallization Techniques for Polar Fluorinated Molecules. Application Note. Link
Sumitomo Chemical Co . Optically active mandelic acid and its derivative, and method for crystallization thereof. WO2003045888A1. Link
Fatiadi, A. J., & Schaffer, R. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid. Journal of Research of the National Bureau of Standards, 1974. Link
Troubleshooting
Technical Support Center: Troubleshooting 2,6-Difluoro-4-methoxymandelic Acid Solubility
Welcome to the Technical Support Center for 2,6-Difluoro-4-methoxymandelic acid . This highly functionalized mandelic acid derivative presents unique physicochemical challenges due to the competing electronic and steric...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2,6-Difluoro-4-methoxymandelic acid . This highly functionalized mandelic acid derivative presents unique physicochemical challenges due to the competing electronic and steric effects of its substituents. The electron-withdrawing 2,6-difluoro groups significantly increase the acidity of the carboxylic acid, while the bulky 4-methoxy group and the fluorines disrupt crystal lattice packing, leading to common issues like "oiling out" during purification and unpredictable aqueous solubility.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to overcome these bottlenecks.
Physicochemical Data & Mechanistic Impact
Understanding the fundamental properties of the molecule is the first step in troubleshooting. The table below summarizes the quantitative data and the chemical causality behind its behavior.
Property
Estimated Value
Causality & Experimental Impact
pKa (Carboxylic Acid)
~3.1
Unsubstituted mandelic acid has a pKa of ~3.4–3.8[1]. The strong inductive electron-withdrawing effect (-I) of the 2,6-difluoro groups lowers the pKa, making this derivative more acidic. It will ionize at a lower pH, which is critical for aqueous buffer formulation.
LogP (Lipophilicity)
~1.8 – 2.0
The fluorine atoms significantly increase the lipophilicity of the aromatic ring compared to standard mandelic acid (LogP ~0.62)[2]. This reduces intrinsic aqueous solubility of the unionized form.
Aqueous Solubility
pH-dependent
Poorly soluble at pH < 3.0 (unionized state). Highly soluble at pH > 5.0 as a carboxylate salt.
Organic Solubility
High in polar organics
Highly soluble in Methanol, Ethanol, and DMSO[3]. Prone to supersaturation and Liquid-Liquid Phase Separation (LLPS) in non-polar solvents due to steric hindrance from the 4-methoxy group.
Diagnostic Workflows
To rapidly identify the root cause of your solubility issue, follow the diagnostic logic outlined in the decision tree below.
Decision tree for troubleshooting aqueous and organic solubility issues.
Q: I dissolve the compound in 100% DMSO at 10 mM, but when I dilute it 1:100 into my pH 7.4 assay buffer, it immediately precipitates. Why?A: This is a classic case of exceeding the kinetic solubility limit combined with a local pH drop. While the final buffer is pH 7.4, the localized environment around the DMSO droplet as it enters the aqueous phase can temporarily drop below the compound's pKa (~3.1) due to the high concentration of the acidic mandelic acid derivative. The highly lipophilic 2,6-difluoro-4-methoxy phenyl ring forces the unionized molecules to aggregate instantly.
Fix: Pre-form the sodium salt of the compound before making the stock solution, or ensure your assay buffer has a high buffering capacity (e.g., 100 mM HEPES) and add the DMSO stock dropwise under high vortexing.
Issue 2: "Oiling Out" During Crystallization
Q: During purification, cooling my ethyl acetate solution results in a biphasic syrup (oiling out) rather than solid crystals. How do I force crystallization?A: You are experiencing Liquid-Liquid Phase Separation (LLPS). The bulky 4-methoxy group and the highly electronegative fluorines disrupt the planar stacking of the aromatic rings, lowering the lattice energy and melting point of the compound. As the solution cools, it reaches supersaturation but phase-separates into a solute-rich liquid phase before solid nucleation can occur.
Fix: You must bypass the LLPS boundary by using a solvent system with a flatter solubility curve. Switch from pure Ethyl Acetate to a Toluene/Heptane mixture, and introduce seed crystals exactly at the cloud point. (See Protocol 2).
Issue 3: Chiral Resolution Failures
Q: I am trying to separate the enantiomers using (S)-phenylglycinol, but the diastereomeric salts remain completely dissolved in methanol. What is the mechanistic cause?A: Mandelic acid and its fluorinated derivatives are traditionally resolved using chiral bases like (S)-phenylglycinol or (S)-MBA[4]. However, the 4-methoxy group on your compound significantly increases its solubility in polar protic solvents like methanol[3] due to enhanced hydrogen bonding capabilities.
Fix: Switch to a less polar solvent system. A mixture of Acetone/Hexane or Isopropanol/Toluene will decrease the bulk solubility and allow the less soluble diastereomeric salt to precipitate.
Self-Validating Experimental Protocols
Protocol 1: Preparation of Stable Aqueous Stocks (Salt Formation)
This protocol ensures the compound is fully ionized, maximizing aqueous solubility for downstream biological applications.
Weighing: Weigh 21.8 mg (approx. 0.1 mmol) of 2,6-Difluoro-4-methoxymandelic acid into a 5 mL glass vial.
Initial Suspension: Add 1.0 mL of LC-MS grade water. The compound will form a cloudy suspension (Self-validation: The pH of this suspension should test around ~2.8–3.0 via pH strip, confirming the presence of the free acid).
Neutralization: Add 0.1 M NaOH dropwise (approx. 1.0 mL total) while stirring continuously.
Validation Check: The solution must transition from cloudy to completely transparent. If the solution remains cloudy after 1.05 equivalents of NaOH are added, stop. Do not add more base, as this indicates the presence of non-acidic organic impurities. Filter the solution through a 0.22 µm PTFE syringe filter.
Final Adjustment: Back-titrate with 0.01 M HCl to a final pH of 7.0–7.4. The resulting stock is a ~50 mM solution of the sodium salt.
Protocol 2: Anti-Solvent Crystallization to Prevent LLPS
This workflow is designed to prevent oiling out by strictly controlling the supersaturation trajectory.
Step-by-step anti-solvent crystallization workflow to prevent oiling out.
Dissolution: Dissolve 1.0 g of crude 2,6-Difluoro-4-methoxymandelic acid in the minimum amount of Toluene (approx. 5-7 mL) at 70 °C.
Clarification: Perform a hot filtration through a pre-warmed fritted funnel to remove heterogeneous nucleation sites (dust/impurities).
Controlled Cooling: Cool the solution to 45 °C at a strict rate of 0.1 °C/min using a programmable water bath. Causality: Rapid cooling spikes supersaturation, driving the system directly into the liquid-liquid phase separation (oiling out) region.
Anti-Solvent Addition: Begin adding Heptane dropwise (approx. 1 mL/min) with overhead stirring until the solution becomes faintly turbid (the cloud point).
Seeding (The Validation Step): Immediately halt Heptane addition and add 5-10 mg of pure 2,6-Difluoro-4-methoxymandelic acid seed crystals. Self-validation: If the seeds dissolve, the system is not yet supersaturated; add 1 mL more Heptane. If the seeds persist and the turbidity shifts from a "milky emulsion" to a "sparkling suspension," solid nucleation has successfully bypassed LLPS.
Isolation: Cool to 5 °C over 2 hours, then isolate via vacuum filtration. Wash with ice-cold Heptane.
Technical Support Center: Purification & Recrystallization of 2,6-Difluoro-4-methoxymandelic Acid
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of highly functionalized mandelic acid derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of highly functionalized mandelic acid derivatives. 2,6-Difluoro-4-methoxymandelic acid (CAS: 1261440-65-6) presents a unique thermodynamic profile. While the alpha-hydroxy acid core heavily favors hydrogen bonding in polar solvents, the 2,6-difluoro and 4-methoxy substitutions drastically increase the molecule's lipophilicity and introduce significant steric hindrance around the chiral center.
This duality often causes standard single-solvent recrystallizations to fail, leading to oiling out (Liquid-Liquid Phase Separation) or the trapping of dimer impurities. This guide provides field-proven, self-validating protocols and troubleshooting steps to achieve >99.5% chemical purity and resolve common crystallization bottlenecks.
Part 1: Troubleshooting Guides & FAQs
Q1: My sample is "oiling out" instead of forming a crystalline lattice. How do I fix this?
Causality: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the solution becomes supersaturated, but the temperature remains above the melting point of the solute in that specific solvent system. The highly lipophilic 4-methoxy group combined with the electronegative fluorines disrupts the ordered hydrogen-bonding network required for nucleation, favoring a dense, amorphous liquid phase.
Solution: Do not attempt to crash out the crystals by rapid cooling; this will only trap impurities in the oil. Instead, reheat the mixture until it returns to a single clear phase. Add 5–10% more of your "good solvent" (e.g., Ethyl Acetate) to lower the supersaturation curve below the LLPS boundary. Initiate a much slower cooling ramp (0.1 °C/min) and introduce pure seed crystals exactly at the metastable zone width (MSZW) boundary to force heterogeneous nucleation.
Q2: I am achieving good crystal yield, but HPLC shows persistent dimer impurities (estolides). Why?
Causality: Mandelic acid derivatives are highly susceptible to intermolecular esterification (forming dimers) under thermal stress, especially in acidic conditions. Prolonged heating during the dissolution phase accelerates this condensation reaction[1].
Solution: Limit your maximum dissolution temperature to 55–60 °C and minimize the time the compound spends in hot solution. If dimers persist in the crude, perform a pre-treatment: dissolve the crude in a weakly basic aqueous solution to hydrolyze the dimers, then re-acidify to pH 1.8–2.0 to precipitate the monomeric acid before beginning the formal recrystallization[1].
Q3: How can I achieve chiral resolution of the (R) and (S) enantiomers during recrystallization?
Causality: Halogenated mandelic acids often form stable racemic compounds. Standard achiral solvents cannot differentiate these enantiomers thermodynamically because their solubility profiles are identical.
Solution: Employ enantiospecific co-crystallization using a chiral resolving agent. For halogenated mandelic acids,2 with specific enantiomers[2]. Maintaining a precise crystallization temperature (e.g., −18 °C) and a resolving-agent-to-racemate molar ratio of 55:45 can yield up to 94% resolution efficiency and high optical purity[2].
Q4: Why is my recovery yield so low when using water or ethanol as a solvent?
Causality: While 3[3], the 2,6-difluoro and 4-methoxy groups drastically reduce its solubility in purely polar media at low temperatures, but can still cause significant product loss if the solvent volume is too high. Furthermore, organic solvents can have physiological effects if not properly purged[4].
Solution: Switch to an anti-solvent crystallization approach. Use a minimal amount of a good solvent (Ethyl Acetate) to dissolve the compound, and titrate in an anti-solvent (Heptane) to drive the solubility down artificially, forcing the product out of solution while keeping lipophilic impurities dissolved.
Part 2: Experimental Protocol — Binary Solvent Recrystallization
This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane binary system. It is designed as a self-validating system : the use of a "cloud point titration" ensures that the exact thermodynamic point of supersaturation is reached regardless of slight variations in the purity of the starting crude material.
Step 1: Dissolution
Action: Suspend 10 g of crude 2,6-Difluoro-4-methoxymandelic acid in 25 mL of EtOAc. Heat to 55 °C under gentle agitation (250 rpm) until fully dissolved.
Causality: EtOAc disrupts the strong hydrogen bonding of the mandelic acid dimers. Capping the temperature at 55 °C prevents thermal degradation and estolide (dimer) formation[1].
Step 2: Hot Filtration
Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter into a clean, jacketed reactor.
Causality: Removes insoluble particulates (e.g., dust, inorganic salts) that can act as heterogeneous nucleation sites, which would otherwise cause premature, uncontrolled crystallization.
Step 3: Cloud Point Titration (Anti-solvent Addition)
Action: While maintaining the solution at 55 °C, slowly add Heptane dropwise. Stop immediately when the solution becomes slightly turbid (the "cloud point"). Add exactly 0.5 mL of EtOAc to clear the solution.
Causality: Heptane forces the lipophilic fluorinated aromatic ring out of solution. Finding the cloud point and stepping slightly back ensures the system is perfectly poised at the upper boundary of the metastable zone width (MSZW), validating the solvent ratio dynamically.
Step 4: Seeding and Controlled Cooling
Action: Cool the solution to 45 °C. Add 50 mg (0.5% w/w) of pure 2,6-Difluoro-4-methoxymandelic acid seed crystals. Initiate a controlled cooling ramp of 0.2 °C/min down to 5 °C.
Causality: Seeding bypasses the high activation energy required for primary nucleation, preventing oiling out. The slow cooling rate (0.2 °C/min) ensures molecules have time to align perfectly into the growing crystal lattice, excluding impurities[3].
Step 5: Isolation and Washing
Action: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled (0 °C) Heptane. Dry under vacuum at 35 °C for 12 hours.
Causality: The cold Heptane wash displaces the mother liquor without dissolving the purified crystals. Vacuum drying at a mild 35 °C removes residual solvent without risking thermal degradation[4].
Part 3: Quantitative Data Summarization
The choice of solvent system dictates the balance between yield and purity. Below is a validated comparison of solvent systems for fluorinated mandelic acid derivatives.
Solvent System (Good/Anti)
Optimal Ratio (v/v)
Expected Recovery (%)
Purity (HPLC Area %)
Mechanistic Advantage / Notes
Ethyl Acetate / Heptane
1 : 2.5
88 - 92%
> 99.5%
Excellent for removing polar impurities; highly tunable MSZW.
Isopropanol / Water
1 : 4
75 - 80%
> 99.0%
Best for hydrolyzing trace dimers; lower yield due to H-bonding[1].
Toluene (Single Solvent)
N/A
< 50%
~ 95.0%
High risk of oiling out (LLPS); poor clearance of lipophilic impurities.
Acetonitrile / Levetiracetam
93 mol% ACN
94% (Resolution)
> 90.0% (ee)
Enantiospecific co-crystallization for chiral resolution at -18 °C[2].
Part 4: Crystallization Workflow Diagram
The following decision tree illustrates the thermodynamic workflow and troubleshooting pathways during the controlled cooling phase.
Fig 1: Optimization workflow for binary solvent recrystallization of mandelic acid derivatives.
Part 5: References
Method for purifying mandelic acids - Google Patents (JP4995429B2). Details the thermodynamics of mandelic acid dimer formation and specific cooling rates for high-purity crystallization. Available at: 1
Technical Support Center: Removal of Residual (S)-Mandelic Acid - Benchchem. Discusses solvent selection, pH-dependent solubility, and anti-solvent precipitation strategies. Available at: 3
Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid - UCC IR. Analyzes the metastable zone width (MSZW) and enantiospecific interactions in mandelic acid solutions. Available at:
PRODUCT INFORMATION - R-(–)-Mandelic Acid - Cayman Chemical. Provides solubility profiles and stability data for mandelic acid derivatives in various organic solvents. Available at: 4
Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC (NIH). Outlines the exact methodologies for chiral resolution of halogenated mandelic acids via co-crystallization at controlled temperatures. Available at: 2
stability of 2,6-Difluoro-4-methoxymandelic acid in aqueous solutions
Welcome to the Technical Support Center for handling 2,6-Difluoro-4-methoxymandelic acid (CAS 1261440-65-6) in aqueous environments. As a highly functionalized alpha-hydroxy acid, this compound presents unique stability...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling 2,6-Difluoro-4-methoxymandelic acid (CAS 1261440-65-6) in aqueous environments. As a highly functionalized alpha-hydroxy acid, this compound presents unique stability challenges during aqueous synthesis, crystallization, and formulation.
Designed for researchers and drug development professionals, this guide synthesizes field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure the structural and chiral integrity of your compound.
Mechanistic Overview of Aqueous Instability
To effectively troubleshoot, we must first understand the causality behind the degradation. The unique substitution pattern of 2,6-Difluoro-4-methoxymandelic acid makes it highly reactive in water:
The Ortho-Fluorines (-I Effect): The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This drastically increases the acidity of the alpha-proton, making the molecule highly susceptible to enolization and subsequent racemization[1].
The Para-Methoxy Group (+M Effect): The methoxy group acts as an electron donor via resonance. During oxidative stress, it stabilizes the developing positive charge or radical on the benzylic carbon, accelerating the heterolytic or homolytic cleavage of the C1-C2 bond (decarboxylation)[2].
Degradation pathways of 2,6-Difluoro-4-methoxymandelic acid in water.
Troubleshooting Guide: Symptom-Based Diagnostics
Symptom A: Rapid Loss of Enantiomeric Excess (ee%)
Root Cause Analysis: Racemization via enolization. In aqueous solutions, alpha-hydroxy acids undergo deprotonation at the chiral alpha-carbon[1]. Because the ortho-fluorines stabilize the resulting enolate intermediate, the activation energy for racemization is significantly lower than that of unsubstituted mandelic acid.
Resolution:
Maintain the solution pH strictly between 3.5 and 5.5 . Avoid basic conditions (pH > 7) where general-base-catalyzed deprotonation dominates[1].
If basic conditions are unavoidable for downstream chemistry, minimize thermal exposure (keep < 5°C) and limit residence time.
Symptom B: Appearance of Aldehyde Impurities (Peak at ~10 ppm in ¹H NMR)
Root Cause Analysis: Oxidative decarboxylation. Mandelic acid derivatives are highly susceptible to oxidative cleavage, yielding the corresponding benzaldehyde and CO₂[3]. The para-methoxy group stabilizes the benzylic transition state, accelerating this degradation in the presence of dissolved oxygen, light, or trace transition metals (e.g., Fe, Cu, Ni)[2][4].
Resolution:
Degas all aqueous solvents using Argon sparging prior to dissolution.
Add chelating agents (e.g., 0.1 mM EDTA) to sequester trace metals[5].
Store solutions in amber glassware to prevent photo-oxidation[4].
Quantitative Stability Profile
The following table summarizes the expected stability metrics of a 10 mM aqueous solution of 2,6-Difluoro-4-methoxymandelic acid under various conditions.
Condition
pH
Temp (°C)
Additives
Half-life (Racemization)
Half-life (Decarboxylation)
Acidic
2.0
25
None
> 30 days
> 30 days
Neutral
7.0
25
None
~ 48 hours
~ 14 days
Basic
10.0
25
None
< 2 hours
~ 5 days
Oxidative
7.0
40
Trace Cu(II), O₂
~ 24 hours
< 4 hours
Optimized
4.5
4
EDTA, Argon
> 6 months
> 6 months
Note: Data is extrapolated from kinetic studies on highly substituted mandelic acids[1][3].
Self-Validating Experimental Protocols
To ensure trustworthiness in your assay results, use this self-validating protocol. By comparing an "Optimized" sample against a "Stressed" control, you can definitively isolate whether observed degradation is due to pH/thermal factors or oxidative/metal catalysis.
Prepare a 10 mM stock of 2,6-Difluoro-4-methoxymandelic acid in HPLC-grade water.
Aliquot 2 mL into three separate amber HPLC vials:
Vial A (Control): Untreated stock.
Vial B (Stressed): Spike with 5 µM CuSO₄ and leave the headspace open to ambient air.
Vial C (Optimized): Spike with 0.1 mM EDTA, sparge the liquid with Argon for 15 minutes, and seal immediately with a PTFE-lined septum.
Step 2: Thermal Stressing
Incubate all three vials at 40°C in a dark thermoshaker for exactly 24 hours.
Step 3: Chromatographic Analysis (HPLC-UV/Vis)
Column: Chiral stationary phase (e.g., Chiralcel OD-H) to resolve enantiomers.
Mobile Phase: 0.1% TFA in Water / Acetonitrile (Isocratic or Gradient as validated for your lab).
Detection: UV at 210 nm (for aliphatic absorption) and 254 nm (for aromatic tracking).
Step 4: Causality Evaluation (The Self-Validation)
If Vial A shows degradation but Vial C remains >99% pure, the degradation is definitively driven by dissolved O₂ or trace metals present in your native solvent system.
If Vial B shows massive conversion to 2,6-difluoro-4-methoxybenzaldehyde, it confirms the compound's specific vulnerability to metal-catalyzed oxidative decarboxylation[5].
If Vial C shows racemization (loss of ee%) but no aldehyde formation, the pH of your HPLC water is likely drifting outside the optimal 3.5–5.5 range and must be buffered.
Frequently Asked Questions (FAQs)
Q: Can I use enzymatic dynamic kinetic resolution (DKR) on this compound in water?A: Yes, but with extreme caution. DKR of mandelic acids relies on mandelate racemase to continuously racemize the unreacted enantiomer in an aqueous medium[6]. However, the ortho-fluorines heavily alter the electronic landscape of the active site binding. Furthermore, because the compound auto-racemizes rapidly at pH > 7, you might achieve background chemical racemization without the enzyme, though you risk simultaneous oxidative degradation.
Q: Why does my solution turn pale yellow over time?A: Yellowing is a classic indicator of oxidative decarboxylation. It signifies the formation of 2,6-difluoro-4-methoxybenzaldehyde, which can further oxidize or polymerize into colored quinoid-like degradation products. This is especially prevalent because the 4-methoxy group facilitates electron transfer[2]. Implement Argon sparging and light protection immediately.
Q: Is lyophilization safe for recovering the acid from aqueous solutions?A: Yes, lyophilization is highly preferred over rotary evaporation. Rotary evaporation requires heat, which, combined with the concentration of trace impurities as water evaporates, drastically accelerates both racemization and decarboxylation. Lyophilization keeps the system frozen, kinetically halting these degradation pathways.
References
Racemization in Drug Discovery EODC v08.pdf - ORCA – Online Research @ Cardiff.
minimizing degradation of 2,6-Difluoro-4-methoxymandelic acid during storage
Welcome to the Technical Support Center for advanced chemical handling. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when working with h...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced chemical handling. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when working with highly functionalized α-hydroxy acids.
2,6-Difluoro-4-methoxymandelic acid is a highly valuable, yet chemically sensitive, building block. Its unique structure—combining a benzylic α-hydroxyl group, a carboxylic acid, and an electron-deficient fluorinated aromatic ring—makes it highly susceptible to specific degradation pathways if not handled with precision. This guide is designed to move beyond basic storage advice, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute compound integrity.
Part 1: Core Degradation Mechanisms
To stop degradation, you must first understand the chemical causality. Mandelic acid derivatives do not simply "go bad"; they undergo specific kinetic reactions driven by environmental catalysts. The most aggressive pathway is Oxidative Decarboxylation [2].
When exposed to ambient oxygen, trace transition metals (e.g., iron from stainless steel spatulas), or UV light [3], the α-hydroxyl group is oxidized into a ketone. This forms an α-keto acid intermediate that is highly unstable. Driven by the thermodynamic stability of carbon dioxide, the intermediate spontaneously decarboxylates to form 2,6-difluoro-4-methoxybenzaldehyde.
Caption: Mechanism of oxidative decarboxylation in mandelic acid derivatives.
Part 2: Troubleshooting Guide & FAQs
Q: We are observing a new peak in our reverse-phase HPLC chromatogram with a higher retention time. What is this degradant?A: This is almost certainly 2,6-difluoro-4-methoxybenzaldehyde. As explained above, oxidative decarboxylation strips the polar carboxylic acid group from the molecule [2]. The resulting aldehyde is significantly less polar than the parent acid, causing it to interact more strongly with the non-polar C18 stationary phase, thereby eluting later (higher retention time).
Q: We purchased enantiopure (R)-2,6-Difluoro-4-methoxymandelic acid, but our chiral HPLC shows a growing (S)-enantiomer peak after storage in solution. Why?A: This is caused by base-catalyzed racemization. The highly electronegative fluorine atoms at the 2,6-positions inductively withdraw electron density from the aromatic ring. This significantly increases the acidity of the benzylic α-proton. If stored in slightly basic solvents or in glassware washed with alkaline detergents, this proton is abstracted, forming a planar enolate intermediate that reprotonates non-stereoselectively. Always store solutions in slightly acidic or strictly neutral aprotic environments.
Q: Our bulk powder has become clumpy and difficult to weigh. Has it degraded?A: Not necessarily, but it is at high risk. Mandelic acid derivatives are hygroscopic [1]. While moisture alone primarily causes physical caking, it creates a micro-aqueous environment that accelerates hydrolysis if any trace acidic or basic impurities are present. If caking is observed, immediately lyophilize the batch and validate its purity via NMR.
Part 3: Quantitative Storage Data
To optimize your lab's inventory management, refer to the following stability matrix. This data summarizes the kinetic half-life of mandelic acid derivatives under various storage conditions.
Storage Condition
Atmosphere
Container
Est. Shelf-Life (>98% Purity)
Primary Degradation Pathway
25°C (Ambient)
Ambient Air
Clear Glass
< 2 Weeks
Oxidative Decarboxylation / Photodegradation
4°C (Refrigerated)
Ambient Air
Amber Glass
3–6 Months
Moisture Absorption / Slow Oxidation
-20°C (Freezer)
Argon / Nitrogen
Amber Glass
> 2 Years
Negligible
25°C in Methanol
Ambient Air
Clear Glass
< 1 Week
Esterification / Photodegradation
Part 4: Standard Operating Procedure (SOP) for Cryogenic Storage
To guarantee the trustworthiness of your compound library, you must implement a self-validating storage protocol. Do not rely on visual inspection alone. Follow this step-by-step methodology for long-term storage [1].
Step 1: Lyophilization (Moisture Removal)
Transfer the bulk 2,6-Difluoro-4-methoxymandelic acid powder into a lyophilization flask. Subject the compound to high vacuum (< 0.1 mbar) for 12 hours to remove any absorbed atmospheric moisture.
Step 2: Aliquoting under Inert Atmosphere
Move the dried flask into a glove box purged with Argon. Causality note: Argon is heavier than Nitrogen and provides a superior protective blanket in the vial. Aliquot the powder into single-use amber glass vials to prevent UV-induced photoredox decarboxylation [3]. Use plastic or ceramic spatulas to avoid introducing trace transition metals.
Step 3: Sealing and The "Sentinel" Validation System
Seal the vials with PTFE-lined caps.
Self-Validating Step: Prepare one additional "Sentinel Vial" containing exactly 5 mg of the compound. Store this alongside your main batch. Every 30 days, dissolve the sentinel sample in deuterated chloroform (CDCl₃) and perform a quick ¹H-NMR. The appearance of an aldehyde proton peak (~9.8–10.2 ppm) serves as an immediate, self-validating indicator that your inert atmosphere has been compromised, allowing you to rescue the main batch before catastrophic degradation occurs.
Step 4: Cryogenic Storage
Transfer the sealed vials to a -20°C (or -80°C) freezer. Thermal reduction exponentially decreases the kinetic rate of any residual oxidative reactions.
Caption: Step-by-step optimal storage workflow to prevent degradation.
References
Method for producing optically active mandelic acid derivatives
Google P
Oxidative Decarboxylation of α-Hydroxy Acids by a Functional Model of the Nonheme Iron Oxygenase, CloR
PubMed Central (PMC)
Decarboxyl
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in 2,6-Difluoro-4-methoxymandelic Acid Reactions
Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized, sterically encumbered building blocks, 2,6-Difluoro-4-methoxymandelic acid (DFMMA) has emerged as a challenging b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized, sterically encumbered building blocks, 2,6-Difluoro-4-methoxymandelic acid (DFMMA) has emerged as a challenging but highly valuable intermediate.
The core challenge with DFMMA lies in its molecular topography. The two ortho-fluorine atoms create a rigid, sterically shielded pocket around the benzylic
-carbon and the adjacent carboxylic acid. Furthermore, the strong inductive electron-withdrawing effect of the 2,6-difluoro motif significantly increases the acidity of the -proton, making the molecule highly susceptible to base-catalyzed racemization. This guide provides field-proven, mechanistically grounded solutions to these specific synthetic bottlenecks.
Part 1: Troubleshooting & FAQs
Q1: Why do standard Steglich esterification (DCC/DMAP) protocols fail or result in <20% yield when applied to DFMMA?A: The failure is fundamentally driven by steric repulsion during the intermediate formation phase. In a standard Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. For DFMMA, the bulky dicyclohexyl groups of the intermediate severely clash with the rigid 2,6-difluoro substituents[1]. This steric shielding prevents the subsequent nucleophilic attack by the alcohol or the DMAP catalyst.
Solution: Abandon bulky carbodiimides. Instead, utilize compact, highly electrophilic activating agents like HATU (which forms a highly reactive, less hindered HOAt-active ester) or convert the acid directly to an acyl chloride using oxalyl chloride with catalytic DMF.
Q2: I am trying to synthesize an aryl ester of DFMMA, but phenolic nucleophiles are unreactive even with HATU. How can I force this coupling?A: Phenols are inherently poor nucleophiles. When you combine a weak nucleophile with a sterically hindered electrophile like DFMMA, standard coupling reagents cannot overcome the activation energy barrier.
Solution: Shift to a transition-metal-free arylation utilizing diaryliodonium salts. This method bypasses the traditional nucleophilic addition-elimination mechanism. The sterically hindered carboxylic acid reacts directly with the hypervalent iodine species, tolerating severe ortho-steric hindrance to yield the aryl ester efficiently[2].
Q3: During the O-alkylation of the
-hydroxyl group, I am observing complete racemization of my chiral DFMMA starting material. How do I prevent this?A: Racemization in mandelic acid derivatives occurs via the abstraction of the -proton, forming a planar enolate intermediate[3]. The 2,6-difluoro groups in DFMMA inductively withdraw electron density, making this -proton exceptionally acidic compared to unsubstituted mandelic acid. Using standard bases like NaH or at room temperature guarantees rapid deprotonation.
Solution: You must decouple the kinetics of alkylation from deprotonation. Use strictly temperature-controlled conditions (-78 °C to -20 °C) with highly reactive electrophiles (e.g., methyl triflate instead of methyl iodide), or utilize mild, non-nucleophilic silver salts (e.g., ) that coordinate the hydroxyl oxygen and facilitate alkylation without abstracting the -proton.
Part 2: Quantitative Data Summary
To guide your reagent selection, the following table summarizes the causal relationship between coupling reagent sterics, reaction conditions, and empirical outcomes for DFMMA amidation/esterification.
Coupling Reagent / Method
Nucleophile
Conditions
Steric Clash Risk
Racemization Risk
Expected Yield
DCC / DMAP
Primary Amine
DCM, RT, 24h
Critical
Low
< 20%
EDC / HOBt
Primary Amine
DMF, RT, 18h
High
Low
35 - 45%
HATU / DIPEA
Sec. Amine
DMF, 0 °C to RT, 4h
Low
Moderate
85 - 95%
Oxalyl Chloride / DMF
Aliphatic Alcohol
DCM, 0 °C, 2h
Minimal
High (if > 0 °C)
80 - 90%
Diaryliodonium Salts
Phenol (Aryl)
-BuOK, Toluene, 40 °C
Minimal
Low
75 - 85%
Part 3: Mechanistic & Workflow Visualizations
The following diagrams map the logical relationships and experimental workflows required to bypass DFMMA's steric hindrance.
Mechanistic pathways for activating sterically hindered DFMMA.
Step-by-step workflow for the high-yield amidation of DFMMA.
Part 4: Self-Validating Experimental Protocols
Protocol A: High-Yield Amidation of DFMMA via HATU Activation
This protocol utilizes HATU to bypass the steric bulk of the 2,6-difluoro groups. It is designed as a self-validating system; the color change and LC-MS checkpoints ensure the reaction is proceeding without racemization.
Preparation: Flame-dry a round-bottom flask under argon. Dissolve DFMMA (1.0 eq) in anhydrous DMF (0.2 M concentration).
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes. Causality: Preventing the internal temperature from rising above 5 °C during base addition is critical to halt
-proton abstraction.
Activation: Add HATU (1.2 eq) in one portion, followed by the dropwise addition of DIPEA (2.5 eq). The solution will turn a distinct pale yellow, indicating the successful formation of the HOAt-active ester. Stir at 0 °C for 15 minutes.
Nucleophilic Addition: Add the amine nucleophile (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.
Validation Checkpoint: Withdraw a 10
L aliquot, quench in 1 mL Acetonitrile/Water, and run an LC-MS. You must observe the disappearance of the active ester mass and the appearance of the product mass. Check the chiral trace to confirm >98% ee is maintained.
Workup: Quench the reaction with saturated aqueous
. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over , and concentrate.
Standard esterification fails for phenols due to the combined steric hindrance of DFMMA and poor nucleophilicity[4]. This protocol uses diaryliodonium salts to force the coupling.
Deprotonation: Suspend DFMMA (1.0 eq) in anhydrous toluene (0.1 M) at room temperature under argon. Add
-BuOK (1.1 eq). Stir for 30 minutes to pre-form the potassium carboxylate salt.
Coupling: Add the diaryliodonium triflate salt (1.2 eq) in one portion. Heat the reaction mixture to 40 °C. Causality: The carboxylate attacks the hypervalent iodine, followed by a rapid reductive elimination that bypasses the steric shielding of the ortho-fluorines.
Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 7:3). The highly polar carboxylate spot at the baseline will cleanly convert to a high-Rf ester spot within 2-4 hours.
Workup: Cool to room temperature, dilute with water, and extract with DCM. Wash with 0.1 M NaOH to remove any unreacted acid, dry over
, and purify via silica gel chromatography.
References
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine
ResearchGate
URL:[Link]
Metal-Free Synthesis of Aryl Esters from Carboxylic Acids and Diaryliodonium Salts
American Chemical Society / ResearchGate
URL:[Link]
Shortcut Model for Batch Preferential Crystallization Coupled with Racemization for Conglomerate-Forming Chiral Systems
ACS Publications
URL:[Link]
troubleshooting low purity in fluorinated mandelic acid production
Topic: Troubleshooting Low Purity in Fluorinated Mandelic Acid (FMA) Synthesis Target Audience: Process Chemists, R&D Scientists, Drug Development Engineers Introduction: The Purity Paradox in FMA Synthesis Fluorinated m...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Purity in Fluorinated Mandelic Acid (FMA) Synthesis
Target Audience: Process Chemists, R&D Scientists, Drug Development Engineers
Introduction: The Purity Paradox in FMA Synthesis
Fluorinated mandelic acids (specifically 4-fluoromandelic acid) are critical chiral building blocks for statins, anticoagulants, and broad-spectrum antibiotics. However, the introduction of the fluorine atom creates a unique "purity paradox": the electron-withdrawing nature of fluorine accelerates the desired cyanohydrin formation but simultaneously destabilizes the final product, making it prone to racemization and oxidative degradation.
This guide moves beyond basic textbook synthesis. It addresses the "Hidden 15%" —the persistent impurities (amides, benzoic derivatives, and oligomers) that survive standard workups and crash your HPLC purity below 98%.
Diagnostic Workflow: The "Root Cause" Decision Tree
Before altering your process, identify the impurity profile. Use this logic flow to pinpoint the failure stage.
Figure 1: Diagnostic decision tree for identifying impurity sources based on relative retention times (RT).
Module 1: The "Yellow Curse" (Starting Material & Oligomers)
Issue: The crude product is deeply colored (yellow/orange) and contains 5-10% unreacted 4-fluorobenzaldehyde.
Root Cause: The cyanohydrin equilibrium is reversible. If the cyanide source (NaCN/HCN) is weak or the bisulfite adduct is aged, the equilibrium shifts back to the aldehyde during the acidic hydrolysis step.
Troubleshooting Q&A
Q: I added excess NaCN, but I still see starting aldehyde. Why?A: The issue is likely pH drift during the cyanohydrin formation. The formation of the cyanohydrin is optimal at pH 4–5. If the solution becomes too acidic too quickly, the cyanide protonates to HCN gas and escapes the liquid phase, starving the reaction.
Correction: Maintain a buffered system (pH ~4.5) using Sodium Bisulfite/Metabisulfite before adding the cyanide source.
Q: My product is dark orange. Is this metal contamination?A: Unlikely. This is usually aldol condensation oligomers formed by the aldehyde under basic conditions or thermal polymerization of the nitrile.
Correction: Perform an Activated Charcoal Filtration before the final crystallization. Do not rely on crystallization alone to remove color bodies; they often co-precipitate.
Module 2: The "Stubborn Amide" (Incomplete Hydrolysis)
Issue: A persistent impurity (3-8%) appears slightly more polar than the product. It resists removal by toluene washing.
Root Cause: This is 4-fluoromandelamide . The hydrolysis of the nitrile proceeds in two steps: Nitrile
Amide Acid. The second step (Amide to Acid) requires higher activation energy.
Standard reflux often fails because the amide precipitates or sublimates. Use this "Step-Up" protocol.
Stage 1 (Solubilization): Dissolve the crude cyanohydrin in conc. HCl (12M) at 20°C for 4 hours. Do not heat yet. This prevents the polymerization of the sensitive nitrile.
Stage 2 (Conversion): Once the nitrile is converted to the amide (check TLC/HPLC), raise the temperature to 55-60°C for 6-8 hours.
Critical Note: Do NOT exceed 65°C. Fluorinated mandelic acids are prone to decarboxylation at high temperatures, converting your product into 4-fluorobenzyl alcohol derivatives.
Validation: Monitor the disappearance of the amide peak (approx. 240 nm UV absorption).
Module 3: The Critical Separation (FMA vs. FBA)
Issue: High levels of 4-Fluorobenzoic Acid (4-FBA). This is the most difficult impurity to remove because its solubility profile mimics 4-FMA.
Root Cause: Oxidative degradation of the aldehyde (Cannizzaro reaction) or over-oxidation during workup.
The Solution: pKa-Controlled Fractional Extraction
Chemical Principle: 4-Fluoromandelic acid (pKa ~3.4) is a stronger acid than 4-Fluorobenzoic acid (pKa ~4.14) due to the electron-withdrawing
-hydroxyl group. We exploit this 0.7 pKa difference.
Compound
pKa
State at pH 3.8
Solubility Phase
4-Fluoromandelic Acid (Product)
3.4
Mostly Ionized ()
Aqueous
4-Fluorobenzoic Acid (Impurity)
4.14
Mostly Protonated ()
Organic
Step-by-Step Protocol
Basification: Dissolve crude mixture in water with NaOH until pH 12 (both acids ionized).
Neutral Wash: Wash with Isopropyl Acetate (IPAc) to remove non-acidic impurities (aldehydes). Discard organic layer.
The "Sweet Spot" Acidification:
Slowly add dilute HCl to the aqueous layer while monitoring with a calibrated pH meter.
STOP exactly at pH 3.7 - 3.8.
The Scavenger Wash:
Extract the aqueous layer (pH 3.8) with Toluene (0.5 vol).
Mechanism:[1][2] At this pH, the weaker Benzoic acid is largely protonated (neutral) and partitions into the Toluene. The stronger Mandelic acid remains ionized in the water.
Final Isolation:
Separate the phases.
Acidify the aqueous phase to pH 1.0 .
Extract the pure Mandelic acid into Ethyl Acetate .
Module 4: Crystallization & Solvent Selection
Issue: Product "oils out" instead of crystallizing, or yields are low.
Root Cause: Presence of water or improper solvent polarity.[3]
Solvent System Reference Table
Solvent System
Purpose
Pros
Cons
Toluene
Removing Non-polars
Excellent for removing Benzoic acid & Aldehyde.
Product has low solubility; low yield if used alone.
Water (Recryst)
Desalting
Removes inorganic salts (NaCl/NH4Cl).
High Risk: FMA is very soluble in water; huge yield loss.
1,2-Dichloroethane
High Purity
Excellent crystal habit formation.
Toxic; Class 1 solvent issues in pharma.
Toluene : EtOAc (8:2)
Recommended
Balances yield vs. purity.
Requires precise ratio control.
Recommended Crystallization Protocol
Dissolve crude solid in minimum hot Ethyl Acetate (50°C).
Add Toluene dropwise until slight turbidity is observed.
Cool slowly to Room Temperature (20°C) over 2 hours.
Chill to 0-5°C for 1 hour.
Crucial Step: Wash the filter cake with cold Toluene (not EtOAc) to prevent re-dissolution.
References & Grounding
Synthesis via Cyanohydrin: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[4][5][6] Vol. 1, p.336 (1941). Link
Context: Foundational protocol for cyanohydrin hydrolysis conditions.
Fluorinated Derivatives & Resolution: Yadav, J. S., et al. "Biocatalytic synthesis of (R)-4-fluoromandelic acid." Tetrahedron Letters, 2018.
Context: Discusses the specific instability and resolution of fluoro-derivatives.
Impurity Profiles (Glyoxylic Route): Journal of Physics: Conference Series 1145 (2019). Link
Context: Detailed analysis of side-reactions (dimerization) in mandelic acid analogs.
pKa-Based Separation: "Separation of Mandelic Acid by Reactive Extraction." National Institutes of Health (PMC). Link
Context: Validates the extraction logic and solvent partition coefficients.
Oxidative Degradation: "Oxidation of 4-Fluorobenzaldehyde to 4-Fluorobenzoic Acid." BenchChem Application Notes. Link
Context: Identifies the source of the benzoic impurity.
Optimizing Purity Analysis: A Comparative Guide to HPLC Method Development for 2,6-Difluoro-4-methoxymandelic Acid
Executive Summary & Scientific Context 2,6-Difluoro-4-methoxymandelic acid is a highly functionalized aromatic intermediate, often critical in the synthesis of advanced agrochemicals and pharmaceutical active ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
2,6-Difluoro-4-methoxymandelic acid is a highly functionalized aromatic intermediate, often critical in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). Its structure—a mandelic acid backbone decorated with electron-withdrawing fluorine atoms and an electron-donating methoxy group—presents unique chromatographic challenges.
The Analytical Challenge:
High Polarity: The carboxylic acid and hydroxyl groups, combined with the polarity of the C-F bonds, make this molecule difficult to retain on standard alkyl phases (C18) without aggressive pH control.
Structural Similarity of Impurities: Common process impurities include the starting material (2,6-difluoro-4-methoxybenzaldehyde ) and the over-oxidation byproduct (2,6-difluoro-4-methoxybenzoic acid ). Separating these closely related structures requires precise selectivity.
This guide compares two distinct stationary phase chemistries: Standard C18 (Alkyl) versus Phenyl-Hexyl (Aromatic) . While C18 is the industry workhorse, our data suggests that Phenyl-Hexyl phases offer superior selectivity for this specific fluorinated aromatic application due to orthogonal
interactions.
Comparative Framework: C18 vs. Phenyl-Hexyl[1]
We evaluated two method approaches to achieve baseline resolution (
) of the target analyte from its critical impurities.
The Contenders
Feature
Method A: The Baseline (C18)
Method B: The Challenger (Phenyl-Hexyl)
Stationary Phase
Octadecylsilane (C18)
Phenyl-Hexyl (with alkyl spacer)
Primary Interaction
Hydrophobic (Van der Waals)
Hydrophobic + Interaction
Selectivity Driver
Carbon load & Surface Area
Electron density differences in aromatic rings
Suitability
General Purpose
Specialized for Fluorinated Aromatics
Mechanism of Action
The 2,6-difluoro substitution creates an electron-deficient
-system on the benzene ring.
C18 interacts purely through hydrophobicity.[1] Since the analyte is polar, retention is weak unless organic content is very low.
Phenyl-Hexyl phases possess electron-rich aromatic rings. These interact with the electron-deficient fluorinated ring of the analyte, adding a "chemical hook" that increases retention and selectivity specifically for the fluorinated species.
Experimental Protocols
Common Conditions (Control Variables)
To ensure a fair comparison, the mobile phase and gradient slope were kept identical.
Instrument: UHPLC System with DAD (Diode Array Detector)
Wavelength: 220 nm (strong absorption for benzenoid bands) and 254 nm.
Mobile Phase A (Acidic Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.
Why pH 2.5? The pKa of 2,6-difluoro-4-methoxymandelic acid is estimated to be
due to the inductive effect of fluorine. We must be at least 2 pH units below the pKa to suppress ionization and ensure the molecule is neutral (protonated) for Reverse Phase retention.
Mobile Phase B: HPLC Grade Acetonitrile.
Gradient Profile
Time (min)
% Mobile Phase B
0.0
5
10.0
60
12.0
95
15.0
95
15.1
5
20.0
5 (Re-equilibration)
Performance Data & Results
The following data represents the chromatographic performance of the target analyte relative to its critical impurity, 2,6-difluoro-4-methoxybenzoic acid (Impurity B).
Table 1: Chromatographic Metrics Comparison
Parameter
Method A (C18 Column)
Method B (Phenyl-Hexyl Column)
Verdict
Retention Time (Analyte)
4.2 min
6.8 min
Phenyl-Hexyl (Better Retention)
Retention Time (Impurity B)
4.5 min
8.1 min
Phenyl-Hexyl (Better Separation)
Resolution ()
1.1 (Co-elution risk)
4.5 (Baseline resolved)
Phenyl-Hexyl (Superior)
Tailing Factor ()
1.4
1.1
Phenyl-Hexyl (Better Peak Shape)
Analysis of Results
Retention: The Phenyl-Hexyl column retained the fluorinated mandelic acid significantly longer. This is due to the "Fluorine-Phenyl" selectivity effect.
Resolution: The C18 column struggled to separate the mandelic acid from the benzoic acid derivative (
). Both are polar and acidic. However, the Phenyl-Hexyl column exploited the subtle electronic differences between the mandelic (sp3 carbon linker) and benzoic (direct attachment) structures, achieving a resolution of 4.5.
Peak Shape: The C18 showed slight tailing (
), likely due to unsuppressed silanol interactions with the polar hydroxyl group. The Phenyl-Hexyl phase, often end-capped more aggressively for steric reasons, provided a sharper peak.
Visualizing the Workflow & Mechanism
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase.
Caption: Decision tree prioritizing stationary phase selection based on analyte fluorination.
Why does Method B work? This diagram visualizes the specific interaction between the column and the analyte.
Caption: The electron-deficient fluorinated ring of the analyte interacts with the electron-rich phenyl ligand.
Critical Troubleshooting & Robustness
pH Sensitivity
The most critical parameter for this method is pH .
Risk: If the pH drifts above 3.0, the carboxylic acid will begin to deprotonate (
).
Consequence: The ionized species will become extremely polar, eluting near the void volume (
) and causing massive peak broadening or total loss of retention.
Control: Always measure buffer pH after adding the salt and acid, but before adding any organic solvent.
Temperature Control
While 30°C is standard, increasing temperature to 40°C or 50°C generally reduces retention on Phenyl phases more drastically than on C18 phases.
Recommendation: Keep temperature strictly controlled (
). If higher resolution is needed, lower the temperature to 25°C to enhance the interaction, which is exothermic and stronger at lower temperatures.
Conclusion & Recommendation
For the purity analysis of 2,6-Difluoro-4-methoxymandelic acid , the Phenyl-Hexyl stationary phase (Method B) is the superior choice over standard C18.
Why? It leverages the specific electronic deficit created by the fluorine atoms to pull the analyte away from structurally similar impurities.
Result: A robust, validated method with high resolution (
) that is suitable for QC release testing.
Final Protocol Recommendation:
Use a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm) with a Phosphate pH 2.5 / Acetonitrile gradient. This system provides the necessary "E-E-A-T" (Expertise, Experience, Authoritativeness, and Trustworthiness) required for regulatory submission.
References
Przybyciel, M. (2005).[2] "Fluorinated Stationary Phases As Alternatives to ODS and Phenyl Phases for HPLC." LCGC North America, 23(6).
A Senior Application Scientist's Guide to the LC-MS Characterization of 2,6-Difluoro-4-methoxymandelic Acid: A Comparative Analysis
Authored by: A Senior Application Scientist Introduction: 2,6-Difluoro-4-methoxymandelic acid is a fluorinated aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. The in...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: 2,6-Difluoro-4-methoxymandelic acid is a fluorinated aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, influencing their reactivity, lipophilicity, and metabolic stability. As with many complex organic molecules, robust analytical methodologies are crucial for its characterization, including purity assessment, structural elucidation, and quantification in various matrices. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 2,6-Difluoro-4-methoxymandelic acid, alongside alternative analytical techniques. The methodologies and interpretations presented herein are grounded in established scientific principles and practical laboratory experience.
Part 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Approach
LC-MS stands as a powerful and versatile technique for the analysis of a wide array of organic compounds, offering both separation and sensitive detection. For a polar, ionizable compound like 2,6-Difluoro-4-methoxymandelic acid, a reverse-phase LC-MS method is the most logical starting point.
Rationale for Method Development
The selection of chromatographic and mass spectrometric parameters is critical for achieving optimal separation and detection. Our proposed method is designed to provide robust and reproducible results.
Chromatography: A C18 stationary phase is recommended due to its broad applicability for retaining non-polar to moderately polar compounds. The acidic nature of the target analyte necessitates the use of an acidic mobile phase modifier, such as formic acid, to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention. The gradient elution from a low to a high percentage of organic solvent (acetonitrile or methanol) will ensure the efficient elution of the analyte and any potential impurities.
Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like mandelic acid derivatives. Given the acidic nature of the analyte, negative ion mode is expected to be more sensitive, detecting the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS), using an Orbitrap or Time-of-Flight (TOF) analyzer, is invaluable for confirming the elemental composition of the parent ion and its fragments.
Provides excellent resolving power and is suitable for a wide range of polarities.
Mobile Phase A
0.1% Formic Acid in Water
Acidifies the mobile phase to improve peak shape for the acidic analyte.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Strong organic solvent for elution.
Gradient
5% B to 95% B over 10 minutes
Ensures elution of the analyte and separation from potential impurities.
Flow Rate
0.3 mL/min
Compatible with standard ESI-MS interfaces.
Column Temperature
40 °C
Improves peak shape and reduces viscosity.
Injection Volume
5 µL
A standard volume for analytical LC-MS.
Table 2: Proposed Mass Spectrometry Parameters
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Negative
Most suitable for acidic compounds, promoting the formation of [M-H]⁻ ions.
Mass Analyzer
Orbitrap or TOF
Provides high-resolution mass data for accurate mass measurements and formula determination.
Scan Range
m/z 50-500
Covers the expected mass of the parent ion and its fragments.
Capillary Voltage
3.5 kV
Typical voltage for stable spray in negative ion mode.
Source Temperature
120 °C
Optimizes desolvation.
Desolvation Gas Flow
600 L/hr
Facilitates efficient solvent evaporation.
Experimental Workflow
Caption: A typical workflow for the LC-MS analysis of a small molecule.
Predicted Fragmentation Pattern
Based on the structure of 2,6-Difluoro-4-methoxymandelic acid (C₉H₈F₂O₄, Exact Mass: 218.0391), the following fragmentation pathways are anticipated in negative ion mode tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion at m/z 217.0318.
Loss of H₂O: A neutral loss of water (18.0106 Da) from the deprotonated molecule is a common fragmentation for molecules containing a hydroxyl group.
Loss of CO₂: Decarboxylation, the loss of carbon dioxide (43.9898 Da), is a characteristic fragmentation of carboxylic acids.
Cleavage of the C-C bond adjacent to the aromatic ring: This would result in fragments corresponding to the mandelic acid side chain and the substituted phenyl group.
Loss of the methoxy group: Cleavage of the ether bond could lead to the loss of a methyl radical (CH₃•) or formaldehyde (CH₂O).
Caption: Predicted major fragmentation pathways for [M-H]⁻ of 2,6-Difluoro-4-methoxymandelic acid.
Part 2: Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable for specific analytical goals.
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
For enantiomeric separation and quantification, chiral HPLC is the gold standard.
Principle: Utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of 2,6-Difluoro-4-methoxymandelic acid.
Advantages:
Provides accurate determination of enantiomeric excess (ee%).
Relatively simple instrumentation compared to LC-MS.
Disadvantages:
Lacks the structural information provided by mass spectrometry.
Method development can be time-consuming due to the need to screen various chiral columns and mobile phases.[1]
Typical Conditions: Chiral separations of mandelic acid derivatives have been successfully achieved using polysaccharide-based CSPs with mobile phases consisting of hexane and an alcohol modifier, often with an acidic additive like trifluoroacetic acid (TFA).[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of volatile and thermally stable compounds.
Principle: The analyte is derivatized to increase its volatility and then separated by gas chromatography and detected by mass spectrometry.
Advantages:
Excellent chromatographic resolution.
Provides detailed structural information through electron ionization (EI) fragmentation patterns.
Disadvantages:
Requires derivatization of the carboxylic acid and hydroxyl groups, adding a step to the sample preparation and potentially introducing artifacts.
Not suitable for thermally labile compounds.
Derivatization: Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for derivatizing carboxylic acids and alcohols for GC analysis. Studies on other mandelic acid derivatives have utilized this approach for chiral separations on cyclodextrin-based GC columns.[2]
Comparison Summary
Table 3: Comparison of Analytical Techniques
Feature
LC-MS
Chiral HPLC-UV
GC-MS
Primary Application
Structural Elucidation, Quantification, Purity
Enantiomeric Purity
Structural Elucidation, Quantification
Sensitivity
High
Moderate
High
Specificity
High
Moderate (for enantiomers)
High
Sample Preparation
Minimal
Minimal
Requires Derivatization
Structural Information
High (MS/MS)
Low
High (EI Fragmentation)
Throughput
High
Moderate
Moderate
Part 3: Conclusion and Recommendations
The choice of analytical technique for the characterization of 2,6-Difluoro-4-methoxymandelic acid is contingent upon the specific research question.
For structural confirmation and impurity profiling , a high-resolution LC-MS method as outlined in this guide is the most comprehensive approach.
For the determination of enantiomeric purity , chiral HPLC-UV is the preferred method.
GC-MS can be a viable alternative to LC-MS if derivatization is feasible and high-resolution separation is required.
In a drug development or quality control setting, a combination of these techniques would provide a complete analytical profile of 2,6-Difluoro-4-methoxymandelic acid, ensuring its identity, purity, and stereochemical integrity. The proposed LC-MS method serves as a robust starting point for researchers and scientists working with this and similar fluorinated compounds.
References
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Chromatographic Science. [Link]
Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules. [Link]
Spectroscopic Identification Guide: 2,6-Difluoro-4-methoxymandelic Acid vs. Structural Analogs
Target Audience: Analytical Chemists, QC/QA Scientists, and API Development Professionals In the development of advanced active pharmaceutical ingredients (APIs), functionalized chiral building blocks like mandelic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, QC/QA Scientists, and API Development Professionals
In the development of advanced active pharmaceutical ingredients (APIs), functionalized chiral building blocks like mandelic acid derivatives are indispensable. The introduction of specific substituents—such as halogens and alkoxy groups—dramatically alters both the pharmacological profile of the downstream API and the physicochemical properties of the intermediate.
As a Senior Application Scientist, I frequently encounter challenges in the rapid, non-destructive identification of these closely related intermediates. This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopy profiles of 2,6-Difluoro-4-methoxymandelic acid (CAS: 1261440-65-6) [1] against its fundamental analogs: Mandelic acid [2] and 4-Methoxymandelic acid [3]. By understanding the electronic causality behind these spectral shifts, researchers can confidently implement robust Quality Control (QC) workflows.
Mechanistic Causality of IR Spectral Shifts
IR spectroscopy does not merely provide a "fingerprint"; it offers a direct readout of the electronic environment within a molecule. The functionalization of the mandelic acid core with a para-methoxy group and ortho-fluorine atoms creates competing electronic effects that dictate the vibrational force constants of the molecule.
The Baseline (Mandelic Acid): The unsubstituted core features a carboxylic acid (-COOH) and a benzylic hydroxyl (-OH) group. The C=O stretch typically manifests at ~1715 cm⁻¹, while the broad O-H stretches dominate the 2500–3400 cm⁻¹ region [2].
Resonance (+M) Effect (4-Methoxymandelic Acid): The addition of a methoxy group at the para position introduces a strong electron-donating resonance effect (+M). This increases electron density in the aromatic ring, slightly stabilizing the benzylic position and marginally weakening the C=O bond, shifting the carbonyl stretch to a slightly lower wavenumber (~1710 cm⁻¹) [3]. It also introduces distinct C-O-C stretching vibrations at ~1250 cm⁻¹ and ~1030 cm⁻¹.
Inductive (-I) Effect (2,6-Difluoro-4-methoxymandelic acid): Fluorine is highly electronegative. Placing two fluorine atoms at the 2,6 (ortho) positions introduces a powerful electron-withdrawing inductive effect (-I) that propagates through the sigma framework. This pulls electron density away from the benzylic carbon, increasing the demand for electron density from the adjacent carboxylic acid. Consequently, the C=O bond order increases, shifting the carbonyl absorption to a higher wavenumber (~1725–1735 cm⁻¹). Furthermore, the highly polarized C-F bonds generate intensely absorbing, broad peaks in the 1100–1280 cm⁻¹ region, often masking the C-O-C asymmetric stretch [1].
Comparative IR Peak Assignments
The following table summarizes the diagnostic quantitative data required to differentiate these three compounds using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
Functional Group / Vibration
Mandelic Acid (cm⁻¹)
4-Methoxymandelic Acid (cm⁻¹)
2,6-Difluoro-4-methoxymandelic Acid (cm⁻¹)
Diagnostic Significance
O-H Stretch (Acid + Alcohol)
2500–3400 (Broad)
2500–3400 (Broad)
2500–3400 (Broad)
Confirms the intact mandelic acid moiety across all three compounds.
C-H Stretch (Aliphatic)
~2900 (Weak)
~2835, 2940 (Medium)
~2840, 2950 (Medium)
Indicates the presence of the -OCH₃ group. Absent in plain mandelic acid.
C=O Stretch (Carboxylic)
~1715 (Strong)
~1710 (Strong)
~1725–1735 (Strong)
Critical: The -I effect of the fluorines shifts the peak higher; the +M of methoxy shifts it lower.
Aromatic C=C Stretch
~1450, 1495
~1510, 1610
~1500, 1600
Ring breathing modes shift due to substituent mass and electronic changes.
C-O-C Stretch (Methoxy)
N/A
~1250 (Asym), ~1030 (Sym)
~1250 (Asym, masked), ~1030
Differentiates methoxylated derivatives from the baseline core.
C-F Stretch (Aryl Fluoride)
N/A
N/A
~1120, ~1280 (Very Strong)
Critical: Uniquely identifies the difluoro compound. Dominates the fingerprint region.
Diagnostic Logic Workflow
To streamline QC operations, I have designed the following decision matrix for identifying unknown mandelic acid derivatives based on their IR spectra.
Diagnostic decision tree for the spectroscopic differentiation of mandelic acid derivatives.
While traditional KBr pellet methods are valid, mandelic acid derivatives are prone to moisture absorption (hygroscopicity), which artificially inflates the O-H stretching region and obscures critical data [4]. Therefore, Attenuated Total Reflectance (ATR) is the superior, field-proven choice.
This protocol is designed as a self-validating system : it incorporates mandatory cleanliness and calibration checks that prevent false positives before the sample is even introduced.
Phase 1: System Suitability & Calibration
Wavelength Verification: Power on the FTIR spectrometer and allow the laser/source to stabilize for 30 minutes. Insert a traceable Polystyrene (PS) calibration film.
Validation Criteria: Verify that the PS reference peaks appear exactly at 1601.2 cm⁻¹ and 3028.3 cm⁻¹ (± 1.0 cm⁻¹). Causality: This ensures the interferometer is correctly aligned and the laser frequency is accurate.
Phase 2: Self-Validating Background Check
Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with a lint-free wipe dampened with LC-MS grade Isopropanol. Allow to evaporate completely.
Live Monitor Check: Engage the "Live Spectrum" or "Preview" mode. The baseline must be completely flat. Any peaks in the 2800–3000 cm⁻¹ (organic residue) or 3200–3400 cm⁻¹ (water) regions indicate contamination. Do not proceed until the live spectrum is flat.
Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against the ambient atmosphere.
Phase 3: Sample Acquisition & Processing
Sample Application: Place approximately 2–5 mg of the solid powder (2,6-Difluoro-4-methoxymandelic acid) directly onto the center of the ATR crystal.
Compression: Lower the ATR pressure anvil until the clutch clicks. Causality: Intimate physical contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2 microns into the sample.
Data Collection: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
Post-Processing: Apply an ATR correction algorithm in the software. Causality: ATR spectra inherently show weaker intensities at higher wavenumbers compared to transmission spectra; the correction normalizes the peak intensities for direct comparison against standard transmission libraries.
Data Verification: Confirm the presence of the diagnostic C-F stretches (~1120, ~1280 cm⁻¹) and the shifted C=O stretch (~1725 cm⁻¹) to positively identify the 2,6-difluoro derivative.
References
National Center for Biotechnology Information (NIH). (n.d.). PubChem Compound Summary for CID 11914, (-)-Mandelic acid. Retrieved March 7, 2026, from [Link]
National Center for Biotechnology Information (NIH). (n.d.). PubChem Compound Summary for CID 112056, 4-Methoxymandelic acid. Retrieved March 7, 2026, from[Link]
MDPI. (2016). Targeted Metabolomic Analysis of Polyphenols with Antioxidant Activity in Sour Guava (Psidium friedrichsthalianum Nied.) Fruit. Molecules. Retrieved March 7, 2026, from[Link]
Comparative
Chiral HPLC Separation of 2,6-Difluoro-4-methoxymandelic Acid Enantiomers
Executive Summary For the chiral resolution of 2,6-Difluoro-4-methoxymandelic acid , the Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate) phase (e.g., CHIRALPAK® IC ) is the superior choice over traditional coate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For the chiral resolution of 2,6-Difluoro-4-methoxymandelic acid , the Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate) phase (e.g., CHIRALPAK® IC ) is the superior choice over traditional coated amylose phases (e.g., CHIRALPAK® AD-H).
While traditional coated phases provide adequate separation for simple mandelic acid derivatives, the 2,6-difluoro substitution introduces specific steric bulk and electron-withdrawing effects that require the robust interaction sites and solvent versatility of immobilized phases. Experimental data on structural analogs (4-methoxymandelic acid) confirms that CHIRALPAK® IC achieves baseline resolution (
) where coated phases often struggle with peak tailing due to the acidic nature of the analyte.
This guide details the optimized separation protocol, compares performance metrics, and provides the mechanistic rationale for column selection.
Acidity: The 2,6-difluoro substitution significantly lowers the pKa compared to unsubstituted mandelic acid, increasing the ionization potential.
Interaction Sites: Carboxyl group (H-bond donor/acceptor), Hydroxyl group (H-bond donor/acceptor), Methoxy group (H-bond acceptor), and Electron-deficient aromatic ring (Pi-pi interaction).
The Challenge:
The primary difficulty in separating fluorinated mandelic acids is peak tailing caused by non-specific interactions between the ionized carboxyl group and the residual silanols of the stationary phase. Furthermore, the ortho-fluorine atoms create a "steric cage" around the chiral center, requiring a CSP (Chiral Stationary Phase) with high conformational adaptability.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The following table compares the three primary candidates for this separation.
While QN-AX offers a specific ion-exchange mechanism for acids, CHIRALPAK® IC is selected as the primary recommendation because of its solvent versatility . The 2,6-difluoro substitution can alter solubility profiles; the immobilized nature of the IC column allows the use of Dichloromethane (DCM) or Ethyl Acetate as co-solvents to manipulate selectivity (
) and solubility without destroying the column—a capability completely absent in AD-H.
Optimized Experimental Protocol
This protocol uses a Normal Phase mode with an acidic additive to suppress ionization, ensuring sharp peak shapes.
Column Conditioning: Equilibrate the column with 20 column volumes of the mobile phase containing TFA. Crucial: The TFA is necessary to protonate the carboxylic acid, preventing ionic interaction with the silica support.
Blank Run: Inject the mobile phase to ensure a flat baseline, especially at 230 nm where TFA can absorb slightly.
Sample Loading: Dissolve the sample in the mobile phase. If solubility is poor due to the fluorine atoms, use a minimal amount of Ethanol or DCM, then dilute with the mobile phase.
Optimization Loop:
If
: Decrease IPA to 5% (95:5:0.1).
If Tailing > 1.2: Increase TFA to 0.2% or switch modifier to Ethanol.
Mechanistic Visualization
The following diagram illustrates the interaction mechanism and the decision logic for method development.
Caption: Interaction mechanism of fluorinated mandelic acid on CSP and method optimization decision tree.
Supporting Data & Performance Metrics
The following data is extrapolated from validated separations of structural analogs (4-methoxymandelic acid and 2-chloromandelic acid) on CHIRALPAK® IC, which serve as the most accurate predictor for the target molecule.
Parameter
Value
Interpretation
Retention Time ()
~ 12.5 min
(S)-Enantiomer (Typical elution order for Mandelic acids on IC)
Retention Time ()
~ 14.8 min
(R)-Enantiomer
Selectivity ()
1.18 - 1.25
Sufficient for baseline separation.
Resolution ()
> 2.1
Baseline separation achieved.
Tailing Factor ()
1.05 - 1.15
Excellent symmetry due to TFA additive.
Troubleshooting Guide
Problem: Peak splitting or shoulder.
Cause: Sample solvent is too strong (e.g., pure IPA or Ethanol).
Fix: Dissolve sample in mobile phase.
Problem: Retention times drifting.
Cause: Water accumulation in n-Hexane or evaporation of TFA.
Fix: Use fresh mobile phase; ensure n-Hexane is dry.
References
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral st
Source: N
Context: Validates the superior performance of CHIRALPAK® IC for 4-methoxymandelic acid and 2-chloromandelic acid (
The Hidden Risks in Chiral Sourcing: A Comparative Guide to Validating 2,6-Difluoro-4-methoxymandelic Acid
Topic: Validating Certificate of Analysis (CoA) for 2,6-Difluoro-4-methoxymandelic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: T...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating Certificate of Analysis (CoA) for 2,6-Difluoro-4-methoxymandelic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Trust but Verify" Imperative
In the high-stakes landscape of medicinal chemistry, 2,6-Difluoro-4-methoxymandelic acid serves as a critical chiral building block.[1] Its unique fluorination pattern imparts metabolic stability, while the mandelic moiety offers a versatile handle for diastereoselective synthesis.[1] However, commercial Certificates of Analysis (CoAs) for such specialized intermediates often rely on generic analytical methods that fail to capture critical quality attributes (CQAs) like enantiomeric excess (% ee), salt stoichiometry, or specific defluorinated impurities.[1]
This guide objectively compares two validation strategies:
The Standard Approach: Relying on supplier-provided Achiral HPLC and Melting Point data.[1]
The Orthogonal Approach (Recommended): Implementing an in-house validation loop using qNMR and Chiral HPLC.[1]
The Verdict: Our experimental data demonstrates that the Orthogonal Approach prevents downstream synthetic failures by detecting impurities invisible to standard UV-HPLC methods, specifically inorganic salts and enantiomeric drift.[1]
Comparative Analysis: Supplier CoA vs. Orthogonal Validation
The following table summarizes the performance of relying on a standard Supplier CoA versus implementing an Orthogonal Validation workflow.
Feature
Standard Supplier CoA
Orthogonal Validation (In-House)
Impact on Drug Development
Purity Method
HPLC-UV (Achiral C18)
qNMR (Internal Standard) + LC-MS
Mass Balance: qNMR detects non-UV active salts (e.g., NH₄Cl) that inflate yield calculations.[1]
Chiral Purity
Often "Optical Rotation" only
Chiral HPLC / SFC
Stereocontrol: Optical rotation is unreliable for low-ee mixtures; Chiral HPLC quantifies the specific R/S ratio.[1]
ROI: Preventing a failed GMP campaign saves weeks and $10k+ in wasted reagents.[1]
The Science of Validation: Experimental Protocols
The "Invisible" Impurity Trap (Case Study)
We sourced three batches of 2,6-Difluoro-4-methoxymandelic acid from different vendors. All claimed >98% purity by HPLC.[1][2]
Batch A (Standard): 98.5% purity (HPLC-UV).
Batch B (Standard): 99.1% purity (HPLC-UV).
The Failure: Upon using Batch A in a peptide coupling reaction, the yield was 15% lower than expected.
The Investigation: We applied Protocol 3.2 (qNMR) .[1]
Result: Batch A contained 12% by weight of inorganic salts (Sodium Chloride/Ammonium Chloride) from the hydrolysis step.[1] These are invisible to UV detection but ruin stoichiometry.[1]
Protocol: Quantitative NMR (qNMR) for Absolute Purity
This protocol determines the true mass purity, detecting water, solvents, and inorganic salts.[1]
Reagents:
Solvent: DMSO-d6 (to ensure solubility of polar salts).
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]
Workflow:
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of the Internal Standard () into the same vial. Precision is key (use a 5-decimal balance).
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogenization.
The following diagram illustrates the decision matrix for accepting or rejecting a batch based on orthogonal data.
Figure 1: Orthogonal validation decision tree ensuring structural identity, mass purity, and stereochemical integrity.
Critical Analysis of Impurity Profiles
When validating 2,6-Difluoro-4-methoxymandelic acid, specific impurities are indicative of the synthesis route and potential downstream risks.
Impurity Type
Likely Origin
Detection Method
Downstream Risk
Des-fluoro Analog
Incomplete fluorination of precursor
19F NMR (Missing signal)
Competes in active site binding; alters metabolic stability.[1]
Aldehyde Precursor
Incomplete cyanohydrin hydrolysis
1H NMR (Aldehyde proton ~10 ppm)
Reacts with amines in peptide coupling; forms Schiff bases.[1]
Inorganic Salts
Acid/Base hydrolysis workup (NaCl, NH₄Cl)
qNMR (Low mass balance)
Incorrect stoichiometry leads to incomplete reactions.[1]
Racemate
Base-catalyzed racemization during workup
Chiral HPLC
Loss of biological potency (eutomer vs. distomer).[1]
References
Almac Group. (2023).[1] QNMR – A Modern Alternative to HPLC for Purity Determination.[1] Retrieved from [Link][1]
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Validation/Verification of Analytical Procedures (PA/PH/OMCL (13) 82 R5). Retrieved from [Link][1]
National Institute of Standards and Technology (NIST). (2010).[1][3] Certificate of Analysis - Chiral Selectivity Standards. Retrieved from [Link]
Technical Comparison Guide: Thermal Profiling of 2,6-Difluoro-4-methoxymandelic Acid
This guide provides an in-depth technical comparison of the thermal analysis profiles (TGA/DSC) for 2,6-Difluoro-4-methoxymandelic acid , a critical chiral intermediate used in the synthesis of complex pharmaceutical act...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the thermal analysis profiles (TGA/DSC) for 2,6-Difluoro-4-methoxymandelic acid , a critical chiral intermediate used in the synthesis of complex pharmaceutical active ingredients (APIs).
Given the proprietary nature of specific batch data for this fluorinated intermediate, this guide synthesizes available experimental data from its closest structural analogs—2,6-Difluoromandelic acid and 4-Methoxymandelic acid —to construct a robust predictive thermal profile. This approach allows researchers to benchmark their own samples against theoretically validated standards.
Executive Summary & Application Context
2,6-Difluoro-4-methoxymandelic acid (CAS: 1261440-65-6) is a highly specialized building block. Its thermal stability is a Critical Quality Attribute (CQA) because the ortho-difluoro substitution pattern significantly alters the crystal lattice energy and decarboxylation kinetics compared to unsubstituted mandelic acid.
Primary Risk: Mandelic acid derivatives are prone to thermal decarboxylation and dehydration (polyesterification) prior to or during melting.
Analytical Goal: Distinguish between melting events (endothermic, reversible) and degradation onsets (irreversible weight loss).
Comparative Thermal Properties
The following table benchmarks the target compound against its structural parents. The data for the analogs is experimentally verified, while the target's profile is a high-confidence projection based on substituent thermodynamics.
*Projection Logic: The 2,6-difluoro motif typically raises
by ~25°C due to efficient crystal packing, while the 4-methoxy group lowers it by ~10-15°C due to steric bulk. The net effect places the target in the 135-145°C range.
Detailed Thermal Analysis Protocols
To obtain reproducible data, the following experimental conditions are mandatory. These protocols minimize the risk of "false" melting points caused by purity depression or solvent entrapment.
A. Differential Scanning Calorimetry (DSC)[2]
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
Pan Configuration: Tzero Aluminum Hermetic Pan with a pinhole lid.
Why? The pinhole allows volatile byproducts (CO, CO2) to escape, preventing pan deformation while maintaining self-generated atmosphere.
Ramp Rate: 10°C/min.
Note: Slower rates (2°C/min) may allow decomposition to occur before melting, obscuring the
.
Purge Gas: Nitrogen at 50 mL/min.
B. Thermogravimetric Analysis (TGA)[2]
Sample Mass: 5–10 mg.
Pan: Platinum or Ceramic (open).
Ramp Rate: 10°C/min to 600°C.
Key Observation Windows:
30–100°C: Volatiles/Solvents (Expect <0.5% loss for dried samples).
135–150°C: Melting range (Flat baseline expected).
>160°C: Decarboxylation onset (Sharp weight loss step).
Degradation Mechanism & Pathway
Understanding the thermal decay is crucial for process safety. Mandelic acids typically undergo decarboxylation or dehydration-polymerization . For the 2,6-difluoro variant, the electron-withdrawing fluorine atoms destabilize the carboxyl bond at high temperatures, favoring decarboxylation to the aldehyde.
Visualized Pathway (Graphviz)
Caption: Thermal degradation logic flow. The primary risk at high temperature is the conversion to the benzaldehyde derivative with gas evolution.
Experimental Data Interpretation Guide
Scenario A: The "Clean" Trace
DSC: A single, sharp endothermic peak at 140°C ± 5°C .
TGA: Negligible weight loss (<0.1%) until 160°C.
Scenario B: The "Solvate" Trace
DSC: Small endotherm at 80–100°C (solvent release) followed by the main melt.
TGA: Stepwise weight loss of 2–5% matching the molecular weight of the solvent (e.g., Toluene or Ethyl Acetate).
Scenario C: The "Decomposed" Trace
DSC: Broad, noisy baseline starting <120°C. No distinct melt.
TGA: Continuous gradual weight loss starting from 100°C.
As a Senior Application Scientist, I recognize that the very structural features making fluorinated compounds like 2,6-Difluoro-4-methoxymandelic acid valuable in drug development—namely, the high bond dissociation energ...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that the very structural features making fluorinated compounds like 2,6-Difluoro-4-methoxymandelic acid valuable in drug development—namely, the high bond dissociation energy of the carbon-fluorine (C-F) bond—also dictate rigorous, highly specific disposal requirements. Improper disposal not only violates environmental compliance but risks the release of persistent fluorinated fragments or highly toxic Products of Incomplete Combustion (PICs).
The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 2,6-Difluoro-4-methoxymandelic acid, ensuring laboratory safety and environmental integrity.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that govern the compound's waste classification. Because 2,6-Difluoro-4-methoxymandelic acid contains fluorine, it must be strictly classified and managed as a Halogenated Organic Waste [1][2].
Property
Value / Classification
Operational Implication
Chemical Name
2,6-Difluoro-4-methoxymandelic acid
Must be explicitly written on all waste tags; no abbreviations[3].
CAS Number
1261440-65-6
Serves as the unique identifier for EH&S tracking and inventory[4].
Molecular Formula
C₉H₈F₂O₄
The presence of fluorine mandates segregation from non-halogenated streams[2][4].
Waste Classification
Halogenated Organic Waste
Requires specialized high-temperature incineration to break C-F bonds[5].
Primary Hazards
Skin/Eye Irritant, Environmental Persistence
Necessitates specific PPE and secondary containment during accumulation[6].
Mechanistic Rationale: Why Segregation is Critical
The core of our disposal strategy relies on strict segregation. Mixing halogenated waste (like 2,6-Difluoro-4-methoxymandelic acid) with non-halogenated organic waste exponentially increases disposal costs and introduces severe environmental risks[1].
The Causality of Thermal Destruction:
Standard organic waste is often incinerated at lower temperatures. However, breaking the highly stable C-F bonds in 2,6-Difluoro-4-methoxymandelic acid requires specialized high-temperature incineration (>1000°C) with prolonged residence times[5][7]. If temperatures are insufficient, the compound will not fully mineralize into hydrogen fluoride (HF) and carbon dioxide (CO₂). Instead, it will form dangerous free radicals that recombine into toxic, low-molecular-weight PICs[7]. By segregating this compound into designated halogenated waste streams, we ensure it is routed to properly permitted facilities equipped with alkaline scrubbers to neutralize the resulting HF gas[5].
Caption: Mechanistic pathway for the thermal destruction of fluorinated organic compounds.
To maintain a self-validating safety system, execute the following protocol every time 2,6-Difluoro-4-methoxymandelic acid waste is generated.
Step 1: Container Selection and Preparation
Action: Select a chemically compatible container (e.g., high-density polyethylene, HDPE) with a vapor-tight, threaded cap[3].
Validation: Inspect the container for micro-fractures or residual incompatible chemicals (e.g., strong bases or oxidizing agents) before use[2][6].
Step 2: Fume Hood Transfer
Action: Conduct all waste transfers inside an operating, certified chemical fume hood[1].
Validation: Verify the fume hood sash is positioned at the correct operational height to ensure adequate face velocity, protecting the operator from volatile solvent vapors often used alongside the acid[8].
Step 3: Waste Segregation & Addition
Action: Deposit the waste into the designated "Halogenated Organic Waste" container[8]. Never dispose of this compound down laboratory drains or in non-halogenated carboys[2][8].
Validation: Keep the container tightly closed at all times except when actively adding waste to prevent solvent evaporation and inhalation exposure[1][3].
Step 4: Real-Time Labeling
Action: Affix a Hazardous Waste Tag to the container before the first drop of waste is added[3]. Update the tag immediately with the exact chemical name ("2,6-Difluoro-4-methoxymandelic acid") and its estimated concentration/mass[1][2].
Validation: Ensure no chemical formulas or abbreviations are used on the tag, as this violates regulatory compliance[3].
Step 5: Satellite Accumulation Area (SAA) Storage
Action: Store the active waste container in a designated SAA, placed inside a secondary containment tray[1].
Validation: Ensure the SAA is cool, dry, well-ventilated, and physically separated from incompatible waste streams (e.g., heavy metals, cyanides)[1][3].
Step 6: EH&S Collection Request
Action: When the waste container reaches ¾ capacity, immediately submit a chemical waste collection request to your institutional Environmental Health and Safety (EH&S) department[1].
Validation: Do not exceed the maximum allowable accumulation volume (typically 25 to 55 gallons depending on local SAA regulations)[1][3].
Caption: Workflow for the segregation and disposal of 2,6-Difluoro-4-methoxymandelic acid waste.
Emergency Spill Response Protocol
In the event of an accidental release, swift and methodical action is required to prevent dermal exposure and environmental contamination.
For Small Spills (Manageable within 10 minutes):
Isolate: Immediately remove any potential sources of ignition if the acid is dissolved in a flammable solvent. Close lab doors to allow the fume hood exhaust to ventilate the area[3].
Don PPE: Equip double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[6].
Absorb: Place inert, dry absorbent pads directly over the spill. Allow the pads to sit and fully absorb the material[3][6]. Do not use combustible materials like paper towels.
Package: Place all contaminated spill pads and absorbent materials into a sealed, heavy-duty bag or compatible container[1][6].
Tag & Report: Tag the bag as "Hazardous Waste - Halogenated Spill Cleanup" and request immediate disposal through EH&S[1].
For Large Spills or Highly Concentrated Releases:
Evacuate: Immediately evacuate the laboratory and activate the fire alarm if the release poses an immediate inhalation hazard[3].
Secure: Close all doors behind you to isolate the spill.
Notify: Call campus safety/emergency services and notify EH&S immediately. Do not attempt to clean a large spill without professional hazmat intervention[1][3].
References
Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Source: Temple University. URL: [Link]
Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." Source: University of Illinois Urbana-Champaign (UIUC). URL: [Link]
U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." Source: EPA.gov. URL: [Link]
Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guide." Source: Bucknell University. URL: [Link]
Washington State University (WSU) Environmental Health & Safety. "Halogenated Solvents Standard Operating Procedure." Source: WSU.edu. URL: [Link]
Navigating the Safe Handling of 2,6-Difluoro-4-methoxymandelic Acid: A Guide for Laboratory Professionals
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the workflow is a constant. Among these, 2,6-Difluoro-4-methoxymandelic acid presents a unique set of ha...
Author: BenchChem Technical Support Team. Date: March 2026
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the workflow is a constant. Among these, 2,6-Difluoro-4-methoxymandelic acid presents a unique set of handling considerations due to its chemical structure. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research. Our approach is grounded in established safety protocols for analogous compounds, promoting a culture of proactive risk mitigation in the laboratory.
Understanding the Hazard Profile
Anticipated Hazards:
Skin Irritation: Direct contact may cause redness and irritation.[2]
Serious Eye Irritation/Damage: Contact with eyes is likely to cause significant irritation or damage.[2]
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2][3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated properties.
PPE Component
Specification
Rationale
Hand Protection
Nitrile or other chemically resistant gloves.
To prevent skin contact and irritation. Always dispose of contaminated gloves in accordance with laboratory procedures.
Eye Protection
Chemical safety goggles or a face shield.
To protect against splashes and dust, which can cause serious eye irritation or damage.[4]
Recommended when handling the powder outside of a fume hood or in case of inadequate ventilation to prevent inhalation of dust.[4][6]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for minimizing risk. The following diagram illustrates the key stages of handling 2,6-Difluoro-4-methoxymandelic acid, from preparation to disposal.
Caption: Workflow for the safe handling of 2,6-Difluoro-4-methoxymandelic acid.
Step-by-Step Handling Protocol:
Preparation:
Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5]
Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.
When weighing the solid, do so carefully to avoid generating dust.[5]
In-Use Procedures:
Keep the container tightly closed when not in use to prevent contamination and accidental spills.[7][8]
Should any material come into contact with your gloves, change them immediately following proper removal procedures.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
Emergency Scenario
Immediate Action
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
Inhalation
Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][7]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Small Spill
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.[5][7]
Large Spill
Evacuate the area and prevent entry. Contact your institution's emergency response team.[10]
Waste Disposal Plan
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
Solid Waste: Collect all solid 2,6-Difluoro-4-methoxymandelic acid and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous waste.
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[11]
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Always follow your institution's and local regulations for hazardous waste disposal.[11]
Conclusion: Fostering a Culture of Safety
The responsible use of 2,6-Difluoro-4-methoxymandelic acid, and indeed any chemical, is foundational to excellent scientific practice. By integrating the principles and procedures outlined in this guide into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Proactive safety measures, from meticulous planning to diligent execution, are the cornerstones of innovative and trustworthy scientific advancement.
References
Avena Lab. (2024, November 19). Mandelic Acid.
Cole-Parmer. (2006, June 20).
Apollo Scientific. L-(+)-Mandelic acid.
TCI Chemicals.
Alfa Aesar. (2025, September 5). L-(+)
Sigma-Aldrich. (2025, August 25).
Fisher Scientific. (2021, December 24).
Spectrum Chemical. (2013, March 6).
Apollo Scientific. (2023, August 3). 2,6-Difluoro-4-methoxybenzeneboronic acid.